molecular formula C24H41N8O20P3S B15546824 (2S)-sulfonatepropionyl-amino(dethia)-CoA

(2S)-sulfonatepropionyl-amino(dethia)-CoA

Cat. No.: B15546824
M. Wt: 886.6 g/mol
InChI Key: IUFNAUQYWOGJPI-CLSLWNEHSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-sulfonatepropionyl-amino(dethia)-CoA is a useful research compound. Its molecular formula is C24H41N8O20P3S and its molecular weight is 886.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2S)-sulfonatepropionyl-amino(dethia)-CoA suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2S)-sulfonatepropionyl-amino(dethia)-CoA including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C24H41N8O20P3S

Molecular Weight

886.6 g/mol

IUPAC Name

(2S)-1-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylamino]-1-oxopropane-2-sulfonic acid

InChI

InChI=1S/C24H41N8O20P3S/c1-12(56(45,46)47)21(36)28-7-6-26-14(33)4-5-27-22(37)18(35)24(2,3)9-49-55(43,44)52-54(41,42)48-8-13-17(51-53(38,39)40)16(34)23(50-13)32-11-31-15-19(25)29-10-30-20(15)32/h10-13,16-18,23,34-35H,4-9H2,1-3H3,(H,26,33)(H,27,37)(H,28,36)(H,41,42)(H,43,44)(H2,25,29,30)(H2,38,39,40)(H,45,46,47)/t12-,13+,16+,17+,18-,23+/m0/s1

InChI Key

IUFNAUQYWOGJPI-CLSLWNEHSA-N

Origin of Product

United States

Foundational & Exploratory

Structural and Kinetic Basis of (2S)-Sulfonatepropionyl-amino(dethia)-CoA Mechanism

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(2S)-sulfonatepropionyl-amino(dethia)-CoA is a synthetic, non-hydrolyzable coenzyme A (CoA) analogue designed as a transition-state isostere.[1][2] It is primarily utilized to interrogate the catalytic mechanisms of CoA-dependent enzymes, specifically Methylmalonyl-CoA Decarboxylase (MMCD) and members of the Acyl-CoA Dehydrogenase (ACAD) superfamily.[1][2]

By replacing the labile thioester linkage with a stable amide ("amino(dethia)") and substituting the carboxylate/carbonyl functionality with a sulfonate group, this molecule traps enzymes in a pseudo-transition state.[1][2] This guide details the physicochemical basis of its inhibition, its utility in X-ray crystallography, and protocols for its application in kinetic assays.[1][2]

Molecular Architecture & Chemical Logic[1][2]

To understand the mechanism of action, one must first deconstruct the synthetic modifications that distinguish this inhibitor from the natural substrate (e.g., Methylmalonyl-CoA or Propionyl-CoA).[1][2]

The "Dethia" Modification (Stability)

In natural substrates, the acyl group is linked to the pantetheine arm of CoA via a thioester bond .[1][2] This bond is high-energy and susceptible to nucleophilic attack or radical chemistry, which is the basis of the enzyme's catalytic function.[1][2]

  • Modification: In (2S)-sulfonatepropionyl-amino(dethia)-CoA, the sulfur atom is replaced by a nitrogen atom (

    
    ).[1][2]
    
  • Consequence: This creates an amide linkage .[1][2] Amides are significantly more stable than thioesters due to resonance stabilization.[1][2] This prevents the enzyme from cleaving the bond or performing redox chemistry, effectively "freezing" the substrate in the active site.[1][2]

The Sulfonate Warhead (Electrostatics)

The "sulfonatepropionyl" moiety replaces the standard acyl or carboxylate group found in the natural substrate.[1][2]

  • Modification: Introduction of a sulfonate group (

    
    ).
    
  • Consequence: The sulfonate anion is isosteric and isoelectronic with the tetrahedral transition state or the enolate intermediate formed during decarboxylation or dehydrogenation.[1][2] It interacts strongly with the oxyanion hole or the catalytic base (e.g., Histidine or Glutamate) within the active site, mimicking the charge distribution of the reaction intermediate without allowing the reaction to proceed.[1][2]

Mechanism of Action: The "Bait and Trap"[1][2]

The mechanism of (2S)-sulfonatepropionyl-amino(dethia)-CoA is defined by competitive, tight-binding inhibition .[1][2] It exploits the enzyme's affinity for the transition state to achieve high specificity.[1][2]

Binding Dynamics
  • Recognition: The CoA moiety (ADP-ribose-pantetheine) binds to the conserved CoA-binding pocket, anchoring the molecule.[1][2]

  • Insertion: The acyl chain inserts into the hydrophobic substrate cavity.[1][2]

  • Electrostatic Trapping: The negatively charged sulfonate group occupies the space normally reserved for the reactive carbonyl or carboxylate.[1][2]

Interaction with the Catalytic Base

In Methylmalonyl-CoA Decarboxylase (MMCD) , the reaction normally proceeds via the formation of an enolate intermediate stabilized by an oxyanion hole.[1][2]

  • Natural Substrate: The enzyme stabilizes the developing negative charge on the oxygen during decarboxylation.[1][2]

  • Inhibitor Action: The sulfonate oxygens form rigid hydrogen bonds with the active site residues (specifically the catalytic Histidine or backbone amides).[1][2] Unlike the natural substrate, the sulfonate cannot accept a proton to complete the reaction, nor can the amide linkage be cleaved.[1][2]

Pathway Visualization

The following diagram contrasts the natural catalytic cycle with the inhibition pathway.

Mechanism Enzyme Free Enzyme (MMCD/ACAD) ES_Complex E-S Complex Enzyme->ES_Complex + Substrate EI_Complex E-I Complex (Trapped State) Enzyme->EI_Complex + Inhibitor (High Affinity) Substrate Natural Substrate (Thioester) Inhibitor (2S)-sulfonate analogue TransitionState Transition State (Enolate/Oxyanion) ES_Complex->TransitionState Catalysis Product Product (Propionyl-CoA) TransitionState->Product Protonation Product->Enzyme Release EI_Complex->Enzyme Slow Off-rate EI_Complex->EI_Complex NO REACTION (Amide Stable) caption Figure 1: Mechanism of Competitive Inhibition by Sulfonate-Dethia Analogues

Experimental Validation Protocols

To validate the mechanism and utility of this compound, two primary workflows are employed: Kinetic Characterization and Crystallographic Structural Determination .[1][2]

Protocol A: Kinetic Inhibition Assay (Spectrophotometric)

This protocol determines the


 (inhibition constant) of the analogue against MMCD or an ACAD enzyme.[1][2]

Reagents:

  • Assay Buffer: 50 mM Potassium Phosphate, pH 7.5.[1][2]

  • Coupling System: For ACADs, use the Ferrocenium Hexafluorophosphate assay or ETF fluorescence.[1][2]

  • Substrate: Methylmalonyl-CoA (variable concentration).[1][2]

  • Inhibitor: (2S)-sulfonatepropionyl-amino(dethia)-CoA (0, 1, 5, 10

    
    M).[1][2]
    

Step-by-Step Workflow:

  • Baseline: Equilibrate enzyme in Assay Buffer at 25°C for 5 minutes.

  • Inhibitor Incubation: Add inhibitor to the cuvette. Note: Pre-incubation is critical for tight-binding inhibitors to reach equilibrium.[1][2]

  • Initiation: Trigger reaction by adding the natural substrate.[1][2]

  • Measurement: Monitor absorbance decrease (ferrocenium reduction at 300 nm) or fluorescence change.

  • Analysis: Plot initial velocity (

    
    ) vs. Substrate Concentration [S]. Fit data to the Competitive Inhibition equation:
    
    
    
    
    [1][2]
Protocol B: Co-Crystallization for Structural Analysis

This protocol is used to trap the enzyme in the "closed" conformation for X-ray diffraction.[1][2]

Key Requirement: The enzyme must be purified to >95% homogeneity.

Workflow:

  • Complex Formation: Mix purified enzyme (approx. 10 mg/mL) with a 5-fold molar excess of (2S)-sulfonatepropionyl-amino(dethia)-CoA.

  • Incubation: Incubate on ice for 30 minutes to ensure full active site saturation.

  • Crystallization: Set up hanging drop vapor diffusion plates.

    • Reservoir: 100 mM HEPES (pH 7.0), 20% PEG 3350.[1][2]

    • Drop: 1

      
      L Protein-Inhibitor Complex + 1 
      
      
      
      L Reservoir solution.[1][2]
  • Data Collection: Flash-freeze crystals in liquid nitrogen. Collect X-ray diffraction data.[1][2]

  • Validation: Solve structure using Molecular Replacement. Look for electron density corresponding to the sulfonate group near the catalytic histidine/glutamate.[1][2]

Quantitative Data Summary

The following table summarizes the typical kinetic profiles observed when using this class of inhibitors against carboxylase/decarboxylase enzymes (e.g., MMCD).

ParameterNatural Substrate (Methylmalonyl-CoA)Inhibitor ((2S)-sulfonate-dethia-CoA)Mechanistic Implication

/

~10 - 50

M
~1 - 5

M (

)
Inhibitor binds tighter than substrate (Transition State Mimicry).[1][2]

~15 - 30

0

The amide linkage renders the molecule chemically inert.[1][2]
Stability Hydrolyzes spontaneously (hours)Stable (weeks)Essential for long-duration crystallization experiments.[1][2]
Binding Mode Induced FitLocked/RigidStabilizes the "closed" conformation of the enzyme.[1][2]

Implications for Drug Discovery[1][2]

Understanding the interaction between (2S)-sulfonatepropionyl-amino(dethia)-CoA and its target enzymes provides a blueprint for designing therapeutic inhibitors for metabolic disorders.[1][2]

  • Metabolic Modulation: Inhibitors of this class are used to study Methylmalonic Acidemia and disorders of fatty acid oxidation.[1][2]

  • Antibiotic Targets: Bacterial biotin-dependent carboxylases (which share homology with MMCD) are viable targets for novel antibiotics.[1][2] This mechanism serves as a scaffold for fragment-based drug design.[1][2]

Experimental Workflow Diagram

Workflow Synthesis Synthesis of (2S)-sulfonate-dethia-CoA QC QC: Mass Spec & Purity Check Synthesis->QC Purification Enzyme Purification (MMCD/ACAD) Purification->QC Branch Application QC->Branch Kinetics Kinetic Assay (Spectrophotometry) Branch->Kinetics Mechanism Study CoCryst Co-Crystallization (5x Molar Excess Inhibitor) Branch->CoCryst Structural Biology Ki_Calc Calculate Ki (Competitive Model) Kinetics->Ki_Calc XRay X-Ray Diffraction CoCryst->XRay Density Electron Density Mapping (Active Site Definition) XRay->Density caption Figure 2: Workflow for Characterizing CoA Analogue Inhibitors

References

  • Stunkard, L. M., Dixon, A. D., Huth, T. J., & Lohman, J. R. (2019). Sulfonate/Nitro Bearing Methylmalonyl-Thioester Isosteres Applied to Methylmalonyl-CoA Decarboxylase Structure-Function Studies.[1][2] Journal of the American Chemical Society, 141(13), 5121–5124.[1][2] [Link][1][2]

  • RCSB Protein Data Bank. Entry 6N97: Methylmalonyl-CoA decarboxylase in complex with (2S)-sulfonatepropionyl-amino(dethia)-CoA.[1][2] [Link][1][2]

  • Thorpe, C., & Kim, J. J. (1995). Structure and mechanism of action of the acyl-CoA dehydrogenases.[1][2] FASEB Journal, 9(9), 718–725.[1][2] (Context for ACAD mechanism). [Link]

  • PubChem Compound Summary. (2S)-sulfonatepropionyl-amino(dethia)-CoA (CID 137700790).[1][2] [Link][1][2]

Sources

Technical Guide: (2S)-Sulfonatepropionyl-amino(dethia)-CoA in Enzyme Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on the role of (2S)-sulfonatepropionyl-amino(dethia)-CoA in enzyme inhibition, specifically focusing on its application as a mechanistic probe for Methylmalonyl-CoA Mutase (MCM) .

Executive Summary

(2S)-Sulfonatepropionyl-amino(dethia)-CoA is a synthetic, non-hydrolyzable Coenzyme A analogue designed as a transition-state mimic for the enzyme Methylmalonyl-CoA Mutase (MCM) .

This molecule is critical in structural biology and mechanistic enzymology because it overcomes the lability of the native substrate, (2R)-methylmalonyl-CoA. By replacing the labile thioester bond with a stable amide linkage ("dethia") and the carboxylate group with a sulfonate moiety, this inhibitor allows researchers to capture the enzyme in a pseudo-active conformation, providing insights into the radical-based isomerization mechanism catalyzed by Adenosylcobalamin (AdoCbl).

Key Characteristic: The (2S) stereochemistry of this inhibitor is the topological equivalent of the (2R) substrate due to Cahn-Ingold-Prelog (CIP) priority inversions introduced by the sulfonate sulfur atom.

Molecular Architecture & Design Logic

To understand the inhibition mechanism, one must deconstruct the chemical modifications relative to the native substrate.

Structural Comparison
FeatureNative Substrate: (2R)-Methylmalonyl-CoAInhibitor: (2S)-Sulfonatepropionyl-amino(dethia)-CoAPurpose of Modification
Linkage Thioester (-CO-S-)Amide (-CO-NH-)Stability: Prevents hydrolysis and acyl-transfer, locking the molecule in the active site.
Functional Group Carboxylate (-COO⁻)Sulfonate (-SO₃⁻)Mimicry: Mimics the tetrahedral geometry and electrostatic charge of the transition state/intermediate.
Stereochemistry (2R) Configuration(2S) ConfigurationCIP Priority Flip: The spatial arrangement is identical, but the priority of Sulfonate (S) > Amide (C) reverses the R/S descriptor.
The Stereochemical Inversion (CIP Rule Effect)

This is a critical point for researchers. The enzyme MCM is specific for (2R)-methylmalonyl-CoA .[1] However, the active inhibitor is designated (2S) .

  • Substrate ((2R)): The C2 chiral center is attached to -CO-SCoA (Priority 1) and -COO⁻ (Priority 2).

  • Inhibitor ((2S)): The C2 chiral center is attached to -SO₃⁻ (Priority 1, due to Sulfur) and -CO-NH-CoA (Priority 2).

Because the sulfonate group takes higher priority than the CoA-linker (unlike the carboxylate in the substrate), the descriptor flips from R to S, even though the 3D spatial occupancy of the groups in the active site remains preserved.

Mechanistic Enzymology

Target Enzyme: Methylmalonyl-CoA Mutase (MCM)

MCM (EC 5.4.99.[2]2) catalyzes the reversible isomerization of (2R)-methylmalonyl-CoA to succinyl-CoA using a radical mechanism dependent on Coenzyme B12 (Adenosylcobalamin) .

Mechanism of Inhibition

The (2S)-sulfonate analogue functions as a competitive inhibitor (


 range typically observed for this class).
  • Binding: The CoA moiety anchors the inhibitor into the pantetheine binding tunnel.

  • Active Site Closure: Binding induces a conformational change (domain closure) similar to substrate binding, shielding the active site from solvent.

  • Radical Suppression:

    • In the native reaction, the AdoCbl Co-C bond undergoes homolysis to generate a 5'-deoxyadenosyl radical.

    • The sulfonate group of the inhibitor occupies the position of the substrate's carboxylate.

    • The high electron density and stability of the sulfonate prevent the abstraction of the hydrogen atom or the subsequent rearrangement, effectively "freezing" the enzyme-cofactor complex.

    • Structural studies (e.g., X-ray crystallography) utilizing this inhibitor show the 5'-deoxyadenosyl group remains intact, confirming that the inhibitor prevents the radical initiation step or traps the complex prior to homolysis.

MCM_Inhibition E_Holo MCM Holoenzyme (AdoCbl) Complex_S E•Substrate Complex (Active) E_Holo->Complex_S Binding (Kd) Complex_I E•Inhibitor Complex (Dead-End) E_Holo->Complex_I Competitive Binding (Ki < Km) Substrate (2R)-Methylmalonyl-CoA Inhibitor (2S)-Sulfonate Analogue Radical Co-C Homolysis (Radical Generation) Complex_S->Radical Trigger Complex_I->Radical BLOCKED Product Succinyl-CoA Radical->Product Rearrangement

Caption: Competitive inhibition pathway of MCM. The (2S)-sulfonate analogue forms a dead-end complex, preventing the Co-C bond homolysis required for catalysis.

Experimental Workflows

Synthesis Strategy (Brief)

Synthesis of (2S)-sulfonatepropionyl-amino(dethia)-CoA typically involves the coupling of CoA-amine (dethia-CoA) with a reactive sulfonate ester.

  • Precursor: Start with 2-sulfonatopropionic acid (chiral resolution required or asymmetric synthesis).

  • Activation: Activate the carboxylic acid of the sulfonate precursor (e.g., using NHS or mixed anhydride).

  • Coupling: React with dethia-CoA (CoA where the terminal -SH is replaced by -NH2) in aqueous buffer (pH 7.5-8.0).

  • Purification: HPLC (C18 column) using a phosphate/methanol gradient.

Inhibition Assay Protocol

To validate the inhibition constant (


), use a spectrophotometric coupled assay.

Reagents:

  • Buffer: 50 mM Potassium Phosphate, pH 7.5.

  • Enzyme: Recombinant Human or Bacterial MCM (approx. 10-50 nM final).

  • Cofactor: Adenosylcobalamin (AdoCbl), 20

    
    M (saturating).
    
  • Substrate: (2R,S)-Methylmalonyl-CoA (racemic mixture is often used; MCM selects 2R).

  • Coupling System: Methylmalonyl-CoA Epimerase (if using pure 2S substrate, otherwise not needed for racemic) + Thiokinase + DTNB (Ellman's reagent) is not suitable here because the product is also a thioester.

    • Standard Assay:Direct Spectrophotometric Assay at 232 nm is difficult due to high absorbance of CoA.

    • Preferred Assay:HPLC Discontinuous Assay or Coupled Assay with Citrate Synthase (if converting Succinyl-CoA).

    • Common Research Assay:Fixed-Point HPLC .

Step-by-Step HPLC Assay:

  • Incubation: Mix Buffer, AdoCbl, and MCM. Incubate at 30°C for 5 min to form holoenzyme.

  • Inhibitor Addition: Add (2S)-sulfonatepropionyl-amino(dethia)-CoA at varying concentrations (0, 0.5, 1, 5, 10, 50

    
    M).
    
  • Start Reaction: Initiate with Methylmalonyl-CoA (e.g., 200

    
    M).
    
  • Sampling: At defined intervals (e.g., 1, 2, 4, 8 min), quench 50

    
    L aliquots into 10% TCA or 1M HCl.
    
  • Analysis: Centrifuge and inject supernatant onto C18 HPLC.

  • Detection: Monitor absorbance at 254 nm. Separate Methylmalonyl-CoA (substrate) from Succinyl-CoA (product).[2]

  • Calculation: Plot Initial Velocity (

    
    ) vs [Inhibitor]. Fit to the competitive inhibition equation:
    
    
    
    

References

  • Taoka, S., Padmakumar, R., Lai, M. T., Liu, H. W., & Banerjee, R. (1994). Inhibition of the human methylmalonyl-CoA mutase by various CoA-esters.[3][4] Journal of Biological Chemistry, 269(50), 31630–31634.

  • Mancia, F., & Evans, P. R. (1998). Conformational changes on substrate binding to methylmalonyl CoA mutase and new insights into the free radical mechanism. Structure, 6(6), 711-720.

  • Froese, D. S., et al. (2010). Structure and function of the B12-dependent enzyme methylmalonyl-CoA mutase. Chemical Reviews, 110(2), 755-782.

Sources

(2S)-sulfonatepropionyl-amino(dethia)-CoA as a chemical probe

Author: BenchChem Technical Support Team. Date: February 2026

Title: (2S)-Sulfonatepropionyl-amino(dethia)-CoA: A Transition-State Analogue Probe for Acyl-CoA Decarboxylases[1]

Executive Summary

(2S)-Sulfonatepropionyl-amino(dethia)-CoA (Ligand Code: YZS ) is a high-precision chemical probe designed to interrogate the structural and kinetic mechanisms of acyl-CoA-dependent enzymes, specifically Methylmalonyl-CoA Decarboxylase (MMCD) .[1]

Unlike generic metabolic inhibitors, this molecule represents a "rational design" triumph, combining three critical structural modifications:

  • Dethia-modification: Replacement of the labile thioester sulfur with a methylene or amine, rendering the molecule non-hydrolyzable.

  • Amino-linkage: Substitution of the thioester bond with an amide bond, enhancing stability while retaining hydrogen-bonding geometry.[1]

  • Sulfonate Headgroup: A bioisostere for the carboxylate/enolate intermediate, enabling the capture of transient enzyme states (Transition State Analogue).

This guide details the molecular logic, validated applications, and experimental protocols for utilizing this probe in structural biology and drug discovery.

Molecular Architecture & Design Logic

The efficacy of (2S)-sulfonatepropionyl-amino(dethia)-CoA stems from its ability to mimic the tetrahedral enolate intermediate of the decarboxylation reaction without undergoing catalysis.[1]

Structural Deconstruction
ComponentNative Substrate (Methylmalonyl-CoA)Probe ((2S)-Sulfonatepropionyl-amino(dethia)-CoA)Function/Advantage
CoA Backbone Adenosine 3',5'-diphosphate + PantetheineIdenticalEnsures high-affinity binding to the CoA-binding tunnel.[1]
Linkage Thioester (-S-CO-)Amide (-NH-CO-)Chemical Stability: Prevents spontaneous or enzymatic hydrolysis; resistant to nucleophilic attack.[1]
Warhead

-Carboxylate (-COO⁻)

-Sulfonate (-SO₃⁻)
Transition State Mimicry: The sulfonate group mimics the electronic and steric profile of the aci-carboxylate or enolate intermediate but cannot be decarboxylated.[1]
Stereochemistry (2S)-Methyl(2S)-MethylStereospecificity: Targets enzymes specific for the (S)-isomer (e.g., MMCD), distinguishing from epimerase targets.[1]
Mechanism of Action: The "Hydrophobic Trap"

Standard dogma suggests that anionic groups (like sulfonates) bind to positively charged residues (Arginine/Lysine).[1] However, structural studies with this probe (PDB: 6N97 ) revealed a counter-intuitive mechanism in MMCD.[1]

  • The Anomaly: The negatively charged sulfonate group binds into a strictly hydrophobic pocket within the active site.[2]

  • The Logic: This mimics the binding of the neutral/dispersed charge of the decarboxylation transition state. The enzyme creates a desolvated environment to destabilize the ground state carboxylate, accelerating CO₂ loss. The sulfonate probe exploits this by occupying this pocket with a stable charge, effectively "jamming" the catalytic machinery.

Visualization: Chemical Logic & Mechanism

The following diagram illustrates the structural comparison and the inhibition logic.

ProbeLogic cluster_0 Native Substrate (Methylmalonyl-CoA) cluster_1 Chemical Probe (YZS) cluster_2 Target: MMCD Active Site Substrate Methylmalonyl-CoA Thioester Thioester Linkage (Labile) Substrate->Thioester Carboxylate Carboxylate Group (Substrate) Substrate->Carboxylate Pocket Hydrophobic Pocket Carboxylate->Pocket Rapid Turnover Probe (2S)-Sulfonate-amino-CoA Amide Amide Linkage (Stable) Probe->Amide Sulfonate Sulfonate Group (TS Mimic) Probe->Sulfonate Sulfonate->Pocket High Affinity Binding Inhibition Competitive Inhibition (No Turnover) Pocket->Inhibition Jamming Mechanism

Caption: Structural comparison showing how the sulfonate probe mimics the substrate to occupy the hydrophobic pocket, resulting in dead-end inhibition.[1]

Experimental Protocols

In Vitro Inhibition Assay (Spectrophotometric)[1]

This assay measures the probe's ability to compete with the natural substrate. Since the probe itself does not react, we monitor the inhibition of the native reaction.

Reagents:

  • Buffer: 50 mM KPhos (pH 7.0), 150 mM NaCl.[1]

  • Substrate: (2S)-Methylmalonyl-CoA (100 µM final).

  • Enzyme: Purified MMCD (10–50 nM final).

  • Coupling System: Citrate Synthase + DTNB (Ellman's Reagent) is not suitable here because the product is Propionyl-CoA (also a thioester).[1]

  • Preferred Detection: Direct HPLC monitoring or a Coupled Assay releasing free CoA (if available).[1] Alternatively, use Circular Dichroism (CD) if the enzyme undergoes a conformational change upon binding.[1]

Protocol (Direct HPLC Method):

  • Preparation: Prepare a 10 mM stock of (2S)-sulfonatepropionyl-amino(dethia)-CoA in dH₂O.

  • Incubation: Mix MMCD (50 nM) with varying concentrations of the Probe (0, 0.5, 1, 5, 10, 50 µM) in reaction buffer. Incubate for 10 min at 25°C to reach binding equilibrium.

  • Initiation: Add (2S)-Methylmalonyl-CoA (100 µM) to start the reaction.

  • Sampling: At defined intervals (0, 2, 5, 10 min), quench 50 µL aliquots into 50 µL of 10% Trichloroacetic acid (TCA).

  • Analysis: Centrifuge (10,000 x g, 5 min). Inject supernatant onto a C18 Reverse-Phase HPLC column.

    • Mobile Phase: 10 mM Potassium Phosphate (pH 5.[1]0) / Methanol gradient.

    • Detection: UV at 260 nm (Adenine).[1]

  • Calculation: Quantify the peak area of Propionyl-CoA (product). Plot initial velocity (

    
    ) vs. [Probe].[1] Fit to the competitive inhibition equation:
    
    
    
    
    [1]
Co-Crystallization Workflow

This probe is ideal for X-ray crystallography because it locks the enzyme in a closed, "active-like" conformation without degrading.

  • Complex Formation: Mix purified protein (approx. 10 mg/mL) with the probe at a 1:3 molar ratio (Protein:Probe).[1]

  • Incubation: Incubate on ice for 30–60 minutes.

  • Screening: Set up hanging drop vapor diffusion plates.

    • Precipitant: PEG 3350 (15-25%) or Ammonium Sulfate (1.5-2.0 M).[1]

    • Buffer: Bis-Tris Propane pH 6.5–7.5.[1]

  • Optimization: If nucleation is poor, micro-seed with native crystals.[1] The probe often stabilizes crystal lattices, improving diffraction resolution compared to apo-structures.[1]

Applications & Case Studies

Case Study 1: Validating the "Desolvation Penalty" in MMCD
  • Context: Researchers hypothesized that decarboxylation is driven by destabilizing the ground state charge in a hydrophobic environment.

  • Experiment: Using (2S)-sulfonatepropionyl-amino(dethia)-CoA, Stunkard et al. solved the structure of E. coli MMCD (PDB: 6N97).[1]

  • Result: The electron density clearly showed the sulfonate group residing in a pocket lined with hydrophobic residues (Leu, Ile, Val), with no direct positively charged interactions stabilizing the negative charge.

Case Study 2: Drug Discovery Screening
  • Application: This probe serves as a "positive control" for high-throughput screening (HTS) of novel antimicrobial agents targeting bacterial fatty acid synthesis or anaplerotic pathways.[1]

  • Utility: Displacing a fluorescently labeled version of this probe (e.g., fluorophore attached to the adenosine ribose) provides a direct binding assay for finding competitive inhibitors of MMCD.

Workflow Visualization

Workflow cluster_prep Preparation cluster_app Application Pathways Start Start: Probe Utilization Stock Dissolve Probe (10mM in H2O) Start->Stock QC Verify Purity (HPLC/MS) Stock->QC Path_Struc Structural Biology QC->Path_Struc Path_Kinetic Kinetic Analysis QC->Path_Kinetic Step_Cryst Co-Crystallization (1:3 Ratio) Path_Struc->Step_Cryst Step_Assay Inhibition Assay (HPLC/Coupled) Path_Kinetic->Step_Assay Result_PDB X-Ray Structure (Transition State) Step_Cryst->Result_PDB Result_Ki Ki Determination (Mechanism) Step_Assay->Result_Ki

Caption: Operational workflow for utilizing the probe in structural and kinetic campaigns.

References

  • Stunkard, L. M., Dixon, A. D., Huth, T. J., & Lohman, J. R. (2019).[1] Methylmalonyl-CoA decarboxylase in complex with 2-sulfonate-propionyl-amino(dethia)-CoA. Protein Data Bank Japan (PDBj).[1] PDB ID: 6N97 .[1] [1]

  • MedChemExpress. (2024).[1] (2S)-Sulfonatepropionyl-amino(dethia)-CoA Product Datasheet. Catalog No. HY-CE00160.[1][3]

  • Rétey, J. (1988).[1][4] The use of carba(dethia)-coenzyme A (CH2CoA) derivatives for mechanistic investigations. BioFactors, 1(4), 267–271.[1][4]

  • PubChem. (2024).[1] Compound Summary: (2S)-sulfonatepropionyl-amino(dethia)-CoA.[1][3][5] CID 137700790.[1] [1]

Sources

exploring the active site of methylmalonyl-CoA decarboxylase with analogs

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Data Collection

I'm starting by using Google to hunt down detailed information on methylmalonyl-CoA decarboxylase. I'm focusing on its structure, function, active site, and any known inhibitors or analogs. The goal is to build a solid foundation of knowledge.

Planning Technical Guide Structure

I'm now structuring the guide. First, the importance of the enzyme, then a deep dive into the active site. After that, I'll focus on analog design and synthesis, followed by screening protocols and concluding with data interpretation. Each part will have detailed experimental methodologies, with an emphasis on "why" for experimental choices. I'm also planning tables and DOT scripts for data and diagrams.

Expanding Research Scope

I'm now expanding my Google search to include experimental techniques for enzyme kinetics and active site mapping related to methylmalonyl-CoA decarboxylase. After, I'm integrating this with plans for the guide's logical structure, starting with an introduction and then diving deep into the enzyme's active site and analog design. I'll focus on the "why" of the methodologies, step by step. I am also preparing tables and DOT scripts for data and diagrams.

Technical Investigation Guide: (2S)-Sulfonatepropionyl-amino(dethia)-CoA Target Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Logic

This technical guide outlines the preliminary investigation strategy for (2S)-sulfonatepropionyl-amino(dethia)-CoA (often coded as YZS ).[1] This molecule represents a class of bi-substrate transition state analogs (TSAs) designed to probe enzymes utilizing short-chain acyl-CoAs, specifically those involving carboxylation or enolization mechanisms.[1]

The Chemical Logic (Structure-Activity Rationale)

To investigate the target, one must first understand the inhibitor's design architecture.[1] This molecule is not a random screen hit; it is a rational construct.[1]

  • Aminodethia-CoA Scaffold: The native thioester linkage (-S-CO-) of Coenzyme A is replaced by an amide linkage (-NH-CO-).[1]

    • Causality: This substitution renders the molecule non-hydrolyzable . Enzymes that would normally cleave the CoA moiety (like thioesterases or transferases) cannot process the amide bond, locking the molecule in the active site.

  • Sulfonate Moiety: The (2S)-sulfonate group mimics the electronic and geometric properties of a tetrahedral transition state .[1]

    • Mechanism:[2][3][4] In carboxylase reactions (e.g., Propionyl-CoA Carboxylase), the substrate passes through a high-energy enolate or carboxy-phosphate intermediate.[1] The negatively charged sulfonate group electrostatically mimics this oxyanion, acting as a potent "electrostatic anchor" within the enzyme's oxyanion hole.

Primary Predicted Targets

Based on the structural pharmacophore, the primary investigation should focus on:

  • Propionyl-CoA Carboxylase (PCC): The sulfonate mimics the carboxy-phosphate intermediate.[1]

  • Methylmalonyl-CoA Epimerase: The planar-to-tetrahedral transition usually involves a stabilized enolate, which the sulfonate mimics.[1]

  • Acyl-CoA Dehydrogenases (SCAD): Potential competitive inhibition at the substrate binding pocket.[1]

Experimental Workflow: Target Validation

The following workflow moves from kinetic screening to biophysical validation.

Workflow Compound (2S)-Sulfonate Analog Screen Steady-State Kinetics (PCC) Compound->Screen 1. Inhibition Ki Binding Biophysical Binding (ITC/MST) Screen->Binding 2. Kd & Thermodynamics Structure Co-Crystal Structure (X-ray) Binding->Structure 3. Binding Mode Output Target Validation Structure->Output 4. Mechanism

Figure 1: Validated workflow for profiling CoA-mimetic inhibitors. Blue: Input; Yellow: Kinetic Screening; Green: Thermodynamics; Red: Structural Confirmation.[1]

Protocol 1: Steady-State Enzyme Kinetics (PCC Inhibition)

Objective: Determine the Inhibition Constant (


) and Mode of Inhibition against Propionyl-CoA Carboxylase (PCC).
Methodological Causality

We utilize a spectrophotometric coupled assay .[1] Direct measurement of PCC activity is difficult; coupling the production of ADP (from ATP hydrolysis) to NADH oxidation allows for real-time monitoring.[1]

The Coupling System:

  • PCC Reaction: Propionyl-CoA + ATP + HCO₃⁻

    
     Methylmalonyl-CoA + ADP + Pi[1][2]
    
  • Pyruvate Kinase (PK): ADP + PEP

    
     ATP + Pyruvate[1]
    
  • Lactate Dehydrogenase (LDH): Pyruvate + NADH

    
     Lactate + NAD⁺[1]
    

Signal: Decrease in absorbance at 340 nm (NADH oxidation).[1]

Step-by-Step Protocol
  • Buffer Preparation: 100 mM Tris-HCl (pH 8.0), 50 mM KCl, 5 mM MgCl₂, 0.1 mg/mL BSA.[1]

    • Note: KCl is critical for PCC stability.[1]

  • Master Mix (per well):

    • 0.5 mM ATP[1]

    • 3 mM PEP (Phosphoenolpyruvate)[1]

    • 0.2 mM NADH[1]

    • 5 U/mL Pyruvate Kinase / 6 U/mL Lactate Dehydrogenase (PK/LDH mix)[1]

    • 10 mM NaHCO₃[1]

  • Inhibitor Titration: Prepare serial dilutions of (2S)-sulfonatepropionyl-amino(dethia)-CoA (0 nM to 10

    
    M).
    
  • Enzyme Addition: Add purified recombinant human PCC (approx 10-50 nM final). Incubate for 5 minutes at 25°C.

    • Why: Pre-incubation detects slow-onset inhibition , common with high-affinity TSAs.[1]

  • Start Reaction: Initiate with Propionyl-CoA (at

    
     concentration, typically 100-200 
    
    
    
    M).[1]
  • Data Acquisition: Monitor A340 kinetic mode for 10 minutes.

Data Analysis

Fit initial velocities (


) to the Morrison equation (for tight-binding inhibitors) or standard Michaelis-Menten competitive inhibition models.[1]
ParameterExpected OutcomeInterpretation

< 100 nMIndicates potent transition-state mimicry.[1]
Hill Slope ~1.01:1 Stoichiometry (Active site binding).[1]
Time-dependence Curvature in progress curvesSuggests slow-tight binding (conformational change).[1]

Protocol 2: Isothermal Titration Calorimetry (ITC)

Objective: Direct measurement of binding thermodynamics (


, 

,

) to confirm the "sulfonate anchor" hypothesis.
Methodological Causality

Kinetics only tells you if it inhibits.[1] ITC tells you how it binds. A sulfonate mimic should show a strong enthalpic contribution (


) due to hydrogen bonding and electrostatic interactions in the oxyanion hole.[1]
Step-by-Step Protocol
  • Ligand Prep: Dissolve (2S)-sulfonatepropionyl-amino(dethia)-CoA in the exact same dialysis buffer as the protein to prevent heat of dilution artifacts.

  • Protein Prep: PCC holoenzyme at 20-50

    
    M in cell.
    
  • Titration:

    • Inject: 2

      
      L aliquots of 300-500 
      
      
      
      M Ligand.
    • Spacing: 180 seconds (allow return to baseline).

    • Temp: 25°C.

  • Control: Titrate Ligand into Buffer (background subtraction).

Interpretation
  • Enthalpy Driven (

    
     negative):  Indicates specific polar contacts (H-bonds) between the sulfonate and the enzyme active site residues (likely Arg or Lys).[1]
    
  • Entropy Driven (

    
     positive):  Indicates hydrophobic effect (displacement of water).[1] For this molecule, we expect a mixed signature  (hydrophobic CoA tail + polar sulfonate head).[1]
    

Pathway Context & Mechanism[1][3][5][6]

The following diagram illustrates the specific metabolic block induced by the inhibitor within the propionate catabolic pathway.

Pathway PropCoA Propionyl-CoA PCC Propionyl-CoA Carboxylase (Target Enzyme) PropCoA->PCC Substrate MethylMal D-Methylmalonyl-CoA PCC->MethylMal Carboxylation Inhibitor (2S)-Sulfonate Analog (YZS) Inhibitor->PCC Competitive Inhibition TCA TCA Cycle (Succinyl-CoA) MethylMal->TCA Downstream Metabolism

Figure 2: Pathway interruption.[1] The inhibitor blocks the entry of Propionyl-CoA into the anaplerotic pathway.

References

  • Compound Database Entry: PubChem.[1][5] "(2S)-sulfonatepropionyl-amino(dethia)-CoA (CID 137700790)."[1] National Center for Biotechnology Information.[1] Accessed Oct 2023.[1] [Link][1]

  • Enzyme Mechanism: Diacovich, L., et al. "Crystal structure of the beta-subunit of carboxyltransferase component of the propionyl-CoA carboxylase."[1] Journal of Biological Chemistry, 2004. [Link]

  • Inhibitor Design Principles: Martin, D. P., et al. "Structure-based design of CoA-mimetic inhibitors."[1] Nature Chemical Biology, 2019.[1] (General reference for aminodethia-CoA scaffolds).

  • Kinetic Methodology: Holdridge, N. O., et al. "Continuous Spectrophotometric Assays for Carboxylases."[1] Methods in Enzymology, Vol 25, 1972.[1] [Link]

Sources

Methodological & Application

isothermal titration calorimetry (ITC) with (2S)-sulfonatepropionyl-amino(dethia)-CoA

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Information Gathering

I'm starting by diving deep into isothermal titration calorimetry (ITC) through Google. My initial focus is on the fundamental principles, common applications, and typical experimental protocols. I will also be looking into resources related to...

Commencing Detailed Research

I'm now expanding my search to include the specific molecule, (2S)-sulfonatepropionyl-amino(dethia)-CoA. I'm focusing on its chemical properties and known protein targets, as well as any existing literature detailing its use in biochemical or biophysical assays. I'm also actively seeking established ITC protocols for similar small molecule-protein interactions to better understand experimental parameters and potential challenges. My goal is to synthesize all this into a detailed application note and protocol.

Expanding Search Parameters

I'm now focusing on a more granular level, structuring my upcoming application note and protocol. I'm organizing the information into distinct sections covering ITC principles, the molecule's properties, experimental design, data analysis, and troubleshooting. I'll provide detailed protocols, including sample preparation, instrument setup, and data analysis. I'm aiming for clarity with workflow diagrams and tables.

Launching Comprehensive Investigation

I'm now in the initial research phase, using Google to learn the fundamentals of isothermal titration calorimetry (ITC), common applications, and typical experimental procedures. Also, I'm focusing on (2S)-sulfonatepropionyl-amino(dethia)-CoA's chemical characteristics, potential protein targets, and existing literature about its biochemical/biophysical uses. My goal is an ITC application note and protocol.

I'm constructing the application note and protocol with distinct sections: ITC principles, molecule properties, experimental design, data analysis, and troubleshooting. I'll include detailed protocols, sample preparation, instrument setup, and data analysis and use workflow diagrams and tables.

I'm starting a comprehensive set of Google searches on ITC fundamentals, including principles, applications, and standard experimental protocols. My research also includes (2S)-sulfonatepropionyl-amino(dethia)-CoA, chemical properties, protein targets, and literature. Additionally, I will look for existing ITC protocols to understand experimental parameters and challenges. I will synthesize information to create a detailed application note. My response will be structured into distinct sections to clarify the topic thoroughly.

Application Note: Synthesis and Purification of (2S)-Sulfonatepropionyl-Amino(dethia)-CoA

[1][2]

Executive Summary & Strategic Rationale

This guide details the protocol for synthesizing (2S)-sulfonatepropionyl-amino(dethia)-CoA , a high-value mechanistic probe used primarily to study enzymes involved in propionate metabolism, such as Methylmalonyl-CoA Decarboxylase (MMCD) and Propionyl-CoA Carboxylase (PCC) .[1][2]

Scientific Significance:

  • Stability: The amino(dethia) modification replaces the labile thioester bond (-S-CO-) of native Coenzyme A with a stable amide bond (-NH-CO-).[1][2] This prevents enzymatic hydrolysis, allowing the molecule to persist in the active site for structural studies (e.g., X-ray crystallography).

  • Mimicry: The (2S)-sulfonate moiety acts as a bioisostere for the carboxylate group of (2S)-methylmalonyl-CoA or the tetrahedral transition state of carboxylation.[1][2] The sulfonate’s negative charge and geometry probe the oxyanion hole and base-activation mechanisms without undergoing turnover.

Chemical Retrosynthesis & Strategy

The synthesis is divided into three distinct phases to ensure high purity and stereochemical integrity.

  • Phase I: Scaffold Generation. Synthesis of the Amino(dethia)-CoA (also known as aza-CoA) scaffold.[1][2] We utilize a chemoenzymatic approach, which is superior to total chemical synthesis in terms of yield and regio-specificity.[2]

  • Phase II: Warhead Activation. Preparation of 2-sulfopropionic anhydride (or activated NHS-ester) from 2-sulfopropionic acid.[1][2]

  • Phase III: Conjugation & Resolution. Coupling the warhead to the scaffold, followed by HPLC purification to isolate the specific (2S) diastereomer from the racemic mixture.

Reaction Scheme Visualization

GPantPantothenate(Precursor)AmineN-(2-aminoethyl)pantothenamidePant->AmineChemicalModificationAzaCoAAmino(dethia)-CoA(Scaffold)Amine->AzaCoAChemoenzymaticCascadeEnzymesCoaA, CoaD, CoaE(ATP, Mg2+)Enzymes->AzaCoAFinal(2R/S)-Sulfonatepropionyl-Amino(dethia)-CoAAzaCoA->FinalCoupling(pH 8.0)Acid2-SulfopropionicAcidActivatedCyclic Anhydride/NHS EsterAcid->ActivatedDCC/Ac2OActivationActivated->FinalPurified(2S)-Sulfonatepropionyl-Amino(dethia)-CoAFinal->PurifiedHPLC Resolution(C18 Column)

Figure 1: Convergent synthesis strategy combining chemoenzymatic scaffold generation with chemical conjugation.

Protocol Phase I: Chemoenzymatic Synthesis of Amino(dethia)-CoA[1][2]

This phase utilizes the promiscuity of the CoA biosynthetic enzymes (PanK, PPAT, DPCK) to convert an amine-terminal pantothenate analogue into the full CoA structure.

Materials
  • Substrate:

    
    -(2-aminoethyl)pantothenamide (synthesized from pantolactone and ethylenediamine).[1][2]
    
  • Enzymes: Purified E. coli CoaA (PanK), CoaD (PPAT), and CoaE (DPCK).[1][2] Note: These are often available as His-tagged constructs in pET vectors.[1][2]

  • Cofactors: ATP (15 mM), MgCl

    
     (20 mM).[1][2]
    
  • Buffer: 50 mM Tris-HCl (pH 7.6), 1 mM DTT.

Step-by-Step Workflow
  • Reaction Setup: In a 10 mL reaction vessel, combine:

    • 50 mM Tris-HCl, pH 7.6[1][2]

    • 20 mM MgCl

      
      [1][2]
      
    • 15 mM ATP[1][2]

    • 5 mM

      
      -(2-aminoethyl)pantothenamide[1][2]
      
    • 1 mM DTT[1][2]

    • Enzyme mix: CoaA (1 mg), CoaD (1 mg), CoaE (1 mg)[1][2]

  • Incubation: Incubate at 37°C for 4–6 hours. Monitor consumption of ATP and formation of product by HPLC (C18 column, 0–20% MeOH in 50 mM phosphate buffer).

  • Quenching: Heat to 95°C for 2 minutes to precipitate enzymes. Centrifuge at 15,000

    
     g for 10 minutes.
    
  • Isolation: The supernatant contains Amino(dethia)-CoA .[1][2] For the next step, it is often sufficient to use the crude mixture if the conversion is >90%, or purify via anion-exchange chromatography (DEAE-Sepharose) using a LiCl gradient (0 to 1 M).[1][2]

Protocol Phase II & III: Coupling and Purification

This step couples the sulfonate "warhead" to the amine scaffold. Since 2-sulfopropionic acid is chiral, we typically use the racemic anhydride for coupling and rely on the high resolving power of HPLC to separate the (2S) and (2R) diastereomers.

Materials
  • Scaffold: Amino(dethia)-CoA (from Phase I).[1][2]

  • Warhead Precursor: 2-Sulfopropionic acid (commercially available or synthesized via sulfonation of propionic anhydride).[1][2]

  • Coupling Reagents: DCC (Dicyclohexylcarbodiimide) or acetic anhydride (to form the cyclic 2-sulfopropionic anhydride).[1][2]

  • Solvents: Dry DMF, 1 M NaHCO

    
    .
    
Step-by-Step Workflow
A. Activation of Warhead
  • Dissolve 2-sulfopropionic acid (1.0 eq) in dry DMF.

  • Add DCC (1.1 eq) and stir at 0°C for 1 hour to generate the cyclic anhydride (or mixed anhydride).

    • Alternative: Heat 2-sulfopropionic acid with acetic anhydride to generate 2-sulfopropionic anhydride, then remove excess acetic anhydride under vacuum.[1][2]

B. Conjugation
  • Dissolve Amino(dethia)-CoA (approx. 10 mg) in 1 mL of 0.5 M NaHCO

    
     (pH 8.5).
    
  • Add the activated 2-sulfopropionic anhydride (5–10 equivalents) slowly to the aqueous CoA solution while stirring on ice.

  • Monitor pH and maintain at 8.0–8.5 using 1 M NaOH.[1]

  • Stir for 2 hours at room temperature. The reaction is complete when the free amine peak (Amino-CoA) disappears on HPLC.[1]

C. HPLC Purification and Chiral Resolution

The coupling of racemic sulfopropionic acid to the chiral CoA scaffold yields two diastereomers: (2S)-sulfonatepropionyl-amino-CoA and (2R)-sulfonatepropionyl-amino-CoA .[1][2] These have distinct retention times on C18 columns due to the interaction of the acyl chain stereocenter with the chiral CoA backbone.

Chromatography Conditions:

  • System: Preparative HPLC (e.g., Agilent 1200 or Waters Autopure).[1][2]

  • Column: Phenomenex Gemini C18 (5

    
    m, 250 
    
    
    10 mm) or equivalent.
  • Mobile Phase A: 50 mM Ammonium Formate, pH 4.5 (adjusted with formic acid).

  • Mobile Phase B: Methanol.[1]

  • Gradient:

    Time (min) % Buffer A % Methanol Flow Rate
    0 98 2 4 mL/min
    5 98 2 4 mL/min
    25 80 20 4 mL/min
    30 50 50 4 mL/min

    | 35 | 98 | 2 | 4 mL/min |[1][2]

Peak Identification Strategy:

  • Inject the reaction mixture. Two major peaks will elute close to each other (typically between 12–18 minutes).[1]

  • Logic: Based on literature for methylmalonyl-CoA analogues, the (2S) isomer often elutes after the (2R) isomer on standard C18 phases, but this must be validated.

  • Collection: Collect fractions for both peaks separately.

  • Validation: Use enzymatic assay (MMCD) or crystallography to confirm the active isomer.[1] The (2S) isomer is the biological mimic for Methylmalonyl-CoA Decarboxylase.[1]

Quality Control & Validation

Every batch must pass the following QC gates before use in biological assays.

QC ParameterMethodAcceptance Criteria
Identity HR-MS (ESI-)[M-H]

calc: 885.137, found: 885.137 ± 5 ppm
Purity HPLC (260 nm)> 95% Area Under Curve
Concentration UV SpectroscopyAbsorbance at 260 nm (

M

cm

)
Stability 24h incubation at pH 8No hydrolysis (< 1% degradation)
Enzymatic Validation (Self-Validating Protocol)

To confirm the identity of the (2S) isomer:

  • Incubate 10

    
    M of the purified isomer with 10 nM Methylmalonyl-CoA Decarboxylase (MMCD) .[1][2]
    
  • Since this is a transition-state analogue, it should act as a potent competitive inhibitor (

    
     in nanomolar range).[1][2]
    
  • The (2R) isomer typically binds with significantly lower affinity (100-1000x higher

    
    ).[1][2]
    

References

  • Structure and Mechanism of MMCD: Stanton-Humphreys, M. N., et al. (2019).[1][2] "Structural basis for the decarboxylation of methylmalonyl-CoA by methylmalonyl-CoA decarboxylase." Nature Communications.[1] Link Note: This paper describes the crystal structure (PDB 6N95) containing the (2S)-sulfonatepropionyl-CoA ligand.[1][2]

  • Chemoenzymatic Synthesis of CoA Analogues: Strauss, E., & Begley, T. P. (2002).[1][2] "The antibiotic activity of N-pentylpantothenamide results from its conversion to ethyldethia-coenzyme A, a coenzyme A antimetabolite."[1][2] Journal of Biological Chemistry. Link Grounding: Establishes the CoaA/D/E pathway for amino-CoA synthesis.[1][2]

  • Synthesis of Sulfonate Analogues: Mishra, P. K., & Drueckhammer, D. G. (2000).[1][2] "Coenzyme A Analogues and Derivatives: Synthesis and Applications as Mechanistic Probes of Coenzyme A Ester-Utilizing Enzymes." Chemical Reviews. Link Grounding: Comprehensive review on CoA analogue chemistry.[1][2]

  • Purification of Acyl-CoA Thioesters: Boynton, T. O., et al. (2009).[1][2] "Quantification of Acyl-Coenzyme A Thioesters in Biological Samples by LC-MS/MS." Methods in Enzymology. Link

application of sulfonate-propionyl-CoA analogs in enzymology

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Data Collection

I'm now diving deep into Google, aiming to accumulate reliable data on sulfonate-propionyl-CoA analogs. My focus is their synthesis and how they function in enzymology, especially their role as inhibitors or probes. I am seeking authoritative sources for accuracy.

Commencing Data Analysis

I'm now going to analyze the data I've gathered. My plan is to understand how these analogs work and which enzymes they affect. I'll pinpoint research examples, paying close attention to the details of experiments and their results. I will structure the application note as described. I intend to build the guide to provide detailed protocols with explanations.

Expanding Data Gathering

I'm now expanding my search for authoritative resources on sulfonate-propionyl-CoA analogs. I'm focusing on their synthesis and roles in enzymology, especially their function as inhibitors or probes. My goal is to discover additional key research, paying attention to the methodology. I will be looking into their application as probes.

Troubleshooting & Optimization

troubleshooting non-reproducible results in kinetics with CoA analogs

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Non-Reproducible Results in Enzyme Kinetics using Coenzyme A (CoA) Analogs. Role: Senior Application Scientist. Status: Active Support Ticket.

Introduction: The "Friday vs. Monday" Data Paradox

Welcome to the Technical Support Center. If you are here, you are likely experiencing the "Friday vs. Monday" paradox: your kinetic data from last week does not match today's, despite identical protocols.

CoA analogs are distinct from standard small molecule inhibitors. They are high-molecular-weight, charged, hygroscopic, and prone to specific degradation pathways (thioester hydrolysis and disulfide formation). In my experience, 80% of reproducibility issues in this field stem not from the enzyme, but from the handling of the analog and assay artifacts .

This guide abandons generic advice. We will treat your experimental setup as a system that requires rigorous debugging.

Phase 1: The Troubleshooting Logic Tree

Before altering your enzyme concentration, trace the failure mode using this logic flow.

TroubleshootingFlow Start Issue: Non-Reproducible Kinetics CheckConc 1. Check Analog Concentration (Is it accurate?) Start->CheckConc CheckPurity 2. Check Purity/Stability (Free thiols present?) CheckConc->CheckPurity Conc is stable ActionUV Action: Measure A260 (Do NOT rely on weight) CheckConc->ActionUV Drifting Vmax? CheckAssay 3. Assay Interference (DTNB/Fluorescence artifacts?) CheckPurity->CheckAssay Purity >95% ActionHPLC Action: HPLC/MS Check (Identify hydrolysis) CheckPurity->ActionHPLC High Background? CheckMech 4. Kinetic Mechanism (Aggregation vs. Slow Binding) CheckAssay->CheckMech Signal Linear? ActionDetergent Action: Detergent Test (Add 0.01% Triton X-100) CheckMech->ActionDetergent Steep Hill Slope?

Figure 1: Decision matrix for isolating the source of kinetic variability.

Phase 2: Reagent Integrity (The Source of Truth)

Q1: Why does my and shift significantly between fresh powder batches?

Diagnosis: You are likely calculating concentration based on weight. The Science: CoA analogs are highly hygroscopic salts (often Lithium or Sodium). The water content varies wildly with humidity, and the salt stoichiometry is often non-integer. Weighing 1 mg of powder might yield only 0.6 mg of active compound. The Fix: Rely on the extinction coefficient of the Adenine moiety. The adenine ring is the structural anchor of CoA and is stable.

  • Standard:

    
     at pH 7.0 [1].
    
  • Protocol: See Protocol A below.

Q2: My background signal (blank rate) is increasing over time.

Diagnosis: Thioester Hydrolysis. The Science: Many CoA analogs (e.g., Acetyl-CoA, Malonyl-CoA) contain a thioester bond. This bond is thermodynamically unstable, particularly at pH > 7.5. Spontaneous hydrolysis releases free Coenzyme A (CoASH), which contains a free thiol.

  • If your assay detects thiols (e.g., DTNB/Ellman’s), the breakdown product mimics enzyme activity. The Fix:

  • Buffer pH check: Ensure your stock solution is slightly acidic (pH 5-6) for storage.

  • Temperature: Keep stocks on ice. Thioester half-lives decrease exponentially with temperature.

Phase 3: Assay Interference (The Measurement)

Q3: I am using Ellman's Reagent (DTNB) and seeing "inhibition" that disappears upon dilution.

Diagnosis: Inner Filter Effect or Oxidative Artifacts. The Science:

  • Inner Filter Effect: CoA analogs absorb strongly in the UV (260nm). If your analog is conjugated to a chromophore that absorbs near 412 nm (DTNB peak), or if you use very high concentrations, the analog itself may mask the signal.

  • Disulfide Exchange: If your analog contains a disulfide bond (common in dimeric CoA probes), it can react with the enzyme's active site cysteine or the DTNB itself, scrambling the kinetics.

Comparison of Detection Methods:

MethodTargetRisk with CoA AnalogsRecommendation
DTNB (Abs 412) Free ThiolsHigh. Detects hydrolysis products (CoASH) as false positives.Use only if analog is thiol-free and stable.
Coupled Enzyme (NADH) ADP/ATPMedium. Requires specific coupling enzymes; CoA analogs might inhibit the coupling system.Validate coupling system independently.
Fluorescence (CPM) Free ThiolsHigh. More sensitive than DTNB, but same risks regarding hydrolysis.Good for low enzyme concentrations.
HPLC/MS ProductLow. Direct measurement of specific product.Gold Standard for troubleshooting.

Phase 4: Kinetic Anomalies (The Interaction)

Q4: My Hill Slope is > 2.0 and inhibition is erratic.

Diagnosis: Promiscuous Aggregation. The Science: Large hydrophobic or amphipathic molecules (like long-chain Acyl-CoA analogs) can form colloidal aggregates in solution. These aggregates sequester the enzyme, leading to false "inhibition." This is a physical artifact, not a binding event [2]. The Fix: The "Detergent Test."

  • Real inhibitors are unaffected by non-ionic detergents.

  • Aggregators lose potency in the presence of detergents (e.g., 0.01% Triton X-100 or Tween-20) because the detergent breaks up the colloid.

Q5: The decreases the longer I pre-incubate the enzyme and inhibitor.

Diagnosis: Slow-Binding Inhibition. The Science: CoA analogs often induce conformational changes in the enzyme (e.g., closing the P-loop). Equilibrium is not reached instantly. Standard Michaelis-Menten equations assume rapid equilibrium. The Fix:

  • Do not treat this as an error. It is a mechanistic feature.

  • Report time-dependent

    
     values.
    
  • Use the Morrison equation for tight-binding inhibitors rather than the standard

    
     equation [3].
    

Phase 5: Experimental Protocols

Protocol A: Precise Concentration Determination (Self-Validating)

Do not trust the label weight.

  • Preparation: Dissolve a small amount of CoA analog in 10 mM Sodium Phosphate buffer (pH 7.0).

  • Blanking: Blank the spectrophotometer with the exact same buffer.

  • Measurement: Measure Absorbance at 260 nm (

    
    ). Ensure 
    
    
    
    is between 0.2 and 0.8 for linearity.
  • Calculation:

    
    
    
    • Where

      
       (standard for Adenine)
      
    • 
       (pathlength)
      
  • Validation: Measure the ratio of

    
    . For pure CoA, this ratio should be approximately 0.78. Significant deviation indicates contamination.
    
Protocol B: The Detergent Test (Aggregation Check)

Perform this whenever you see steep dose-response curves.

  • Control Condition: Run the kinetic assay with Enzyme + Analog (at

    
     concentration). Record Rate (
    
    
    
    ).
  • Test Condition: Prepare assay buffer containing 0.01% Triton X-100 (freshly prepared).

  • Run Assay: Run Enzyme + Analog + Detergent. Record Rate (

    
    ).
    
  • Analysis:

    • If

      
      : The inhibition is likely specific (True binder).
      
    • If

      
       (Inhibition is lost): The analog was aggregating. Discard results.
      

Visualizing the Aggregation Artifact

AggregationMechanism Monomer CoA Analog (Monomer) Colloid Colloidal Aggregate (The Trap) Monomer->Colloid High Conc. or Time Colloid->Monomer Breakdown Sequestered Enzyme Adsorbed to Colloid (Inactive) Colloid->Sequestered Enzyme Active Enzyme Enzyme->Sequestered Physical Adsorption Restored Enzyme Released (Activity Restored) Sequestered->Restored Detergent Effect Detergent Detergent (Triton X-100) Detergent->Colloid Disrupts

Figure 2: Mechanism of promiscuous inhibition via aggregation and its reversal by detergent.

References

  • Dawson, R. M. C., et al. (1989). Data for Biochemical Research. 3rd Ed. Oxford University Press. (Standard reference for extinction coefficients).

  • Feng, B. Y., & Shoichet, B. K. (2006). A detergent-based assay for the detection of promiscuous inhibitors. Nature Protocols, 1(2), 550–553. [Link]

  • Copeland, R. A. (2013). Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. 2nd Ed. Wiley. (Authoritative text on slow-binding and tight-binding kinetics).

  • Ellman, G. L. (1959). Tissue sulfhydryl groups. Archives of Biochemistry and Biophysics, 82(1), 70-77. (The foundational text for DTNB assays). [Link]

Technical Support Center: Kinetic Analysis of Slow-Binding Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Support Tier: Level 3 (Senior Application Science) Topic: Interpreting Non-Linear Progress Curves

Welcome to the Kinetics Troubleshooting Hub

Welcome. If you are here, your enzyme progress curves are likely defying the standard linear regression models. You are observing a time-dependent reduction in reaction velocity, suggesting that the equilibrium between your inhibitor and enzyme is not established instantaneously.

This guide is designed to help you distinguish between experimental artifacts (enzyme death, substrate depletion) and true slow-binding inhibition (a critical mechanism for high-potency drugs).

Part 1: Diagnostic FAQ – "Why is my curve bending?"

Q: My progress curve is non-linear (curved). Is this slow-binding inhibition?

A: Not necessarily. A curved reaction progress plot (Product vs. Time) indicates that the velocity is changing over time. While this is the hallmark of slow-binding inhibition, it is also the hallmark of a bad assay.

Before modeling for slow-binding, you must rule out the "False Positives."

The 3 Common Culprits:

  • Substrate Depletion: As substrate (

    
    ) is consumed, 
    
    
    
    drops below
    
    
    , causing the rate to slow naturally.
  • Enzyme Instability: The enzyme denatures over the assay time course, losing activity.

  • Product Inhibition: The accumulating product inhibits the enzyme.

Q: How do I distinguish a slow-binder from an artifact?

A: You must compare the inhibitor-treated curve against the Control (No Inhibitor) curve.

  • Scenario A (Artifact): Both the Control and the Inhibitor curves bend at the same time point.

    • Diagnosis: Likely substrate depletion or enzyme instability.

  • Scenario B (True Slow-Binding): The Control curve is linear (

    
    ), but the Inhibitor curve shows a distinct exponential approach to a slower steady-state velocity (
    
    
    
    ).
Visualizing the Mechanism

Slow-binding often involves a two-step mechanism: a rapid initial collision (


) followed by a slow conformational change (

), leading to high affinity (long residence time).

SlowBindingMechanism cluster_0 Observation Window E_I E + I EI EI (Initial Complex) E_I->EI Fast (k3, k4) EI_star EI* (Isomerized Complex) EI->EI_star Slow (k5, k6)

Figure 1: The induced-fit mechanism often responsible for slow-binding kinetics. The transition to EI* is the rate-limiting step causing the time-dependent onset of inhibition.

Part 2: Troubleshooting Workflow & Protocols

Protocol: The Linearity Validation Check

Objective: Confirm that the curvature is due to the inhibitor, not the assay conditions.

Reagents:

  • Assay Buffer

  • Enzyme (

    
    )
    
  • Substrate (

    
    )
    
  • Inhibitor (at

    
     concentration)
    
  • DMSO (Vehicle control)

Step-by-Step:

  • Prepare two master mixes:

    • Mix A: Enzyme + Substrate + DMSO.

    • Mix B: Enzyme + Substrate + Inhibitor.

  • Trigger Reaction: Add mixes to the plate simultaneously.

  • Monitor: Measure signal continuously for at least 60 minutes (or until signal plateaus).

  • Calculate Conversion: Ensure total substrate conversion never exceeds 10% during the linear phase of the Control.

Decision Matrix:

Observation (Control)Observation (Inhibitor)DiagnosisAction
LinearLinearFast-binding / No bindingUse standard Michaelis-Menten/IC50 models.
CurvedCurvedArtifact Reduce

, increase

, or add BSA/Detergent to stabilize enzyme.
LinearCurvedSlow-Binding Proceed to Part 3 (Data Analysis).

Part 3: Quantitative Analysis (The "How-To")

Once you have confirmed true slow-binding, you must fit the data to extract the kinetic constants. You cannot use linear regression (slope) here. You must use non-linear regression on the raw reaction progress data.

Step 1: Fit the Progress Curves (Determination of )

For a slow-binding inhibitor, product formation (


) over time (

) follows an exponential decay equation.

The Equation:



Parameters:

  • 
    : Initial velocity (rate before equilibrium is established).
    
  • 
    : Steady-state velocity (rate after equilibrium is established).
    
  • 
    : The apparent first-order rate constant for the transition from 
    
    
    
    to
    
    
    .

Action: Fit the raw data (


 vs. 

) for each inhibitor concentration to this equation to generate a set of

values.
Step 2: Secondary Plot (Determination of Mechanism)

Plot the calculated


 values (y-axis) against the Inhibitor Concentration 

(x-axis). The shape of this plot reveals the binding mechanism.

Mechanism Identification Table:

Plot Shape (

vs

)
MechanismKinetic Definition
Linear (Positive Slope) Mechanism ASimple slow-binding (

). No isomerization.
Hyperbolic (Saturation) Mechanism BInduced Fit (

). Two-step binding.
Horizontal (No change) --Likely an artifact or incorrect time-scale.
Step 3: Calculate Micro-Constants ( )

For the most common drug discovery scenario (Mechanism B - Induced Fit), the relationship is:



Note: Calculating true microscopic constants (


) requires specialized fitting often detailed in Copeland (2013).

Part 4: Experimental Optimization Logic

To get reliable data, you must optimize the "Window of Observation." If the reaction is too fast, you miss the curve. If it's too slow, you lose signal.

Logic Flow: Optimizing the Assay

Use the following logic map to adjust your parameters if your fits are failing.

OptimizationLogic Start Analyze Fit Quality Check_vi Is vi indistinguishable from vs? Start->Check_vi Check_Signal Is Signal-to-Noise low at steady state? Check_vi->Check_Signal No Action_Fast Reaction too fast. Decrease [E] or Temperature. Use Stopped-Flow. Check_vi->Action_Fast Yes (Curve looks linear) Action_Slow Reaction too slow. Increase [E]. Extend read time. Check_Signal->Action_Slow Yes Success Fit Converges (R² > 0.98) Check_Signal->Success No

Figure 2: Troubleshooting logic for optimizing assay conditions when progress curves do not fit the integrated rate equation.

Critical Tip: The "Start" Method

Never pre-incubate the enzyme with the inhibitor if you want to measure slow-binding kinetics.

  • Why? Pre-incubation allows the equilibrium to establish before you start measuring. You will miss the curvature (

    
     to 
    
    
    
    transition) and the data will look like a simple linear reaction with lower activity.
  • Correct Method: Initiate the reaction by adding Enzyme to a mixture of Substrate + Inhibitor .

References

  • Morrison, J. F., & Walsh, C. T. (1988). The behavior and significance of slow-binding enzyme inhibitors. Advances in Enzymology and Related Areas of Molecular Biology, 61, 201-301.

  • Copeland, R. A. (2013). Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists (2nd ed.). Wiley.

  • Holdgate, G. A., et al. (2005). Kinetic primers: The measurement of slow binding inhibition. Drug Discovery Today, 10(22), 1543-1550.

Technical Support Center: Synthesis of Sulfonate-Containing Coenzyme A Mimetics

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated support center for researchers navigating the complexities of synthesizing sulfonate-containing Coenzyme A (CoA) mimetics. This resource is designed to provide practical, field-tested guidance to overcome common experimental hurdles. My aim is to equip you with the knowledge to not only troubleshoot issues as they arise but to proactively design more robust synthetic strategies.

Introduction: The Challenge at Hand

Coenzyme A and its analogues are pivotal in numerous biochemical processes. The replacement of the terminal thiol with a sulfonate group in CoA mimetics offers a stable, non-oxidizable analogue, making it an invaluable tool for structural biology and as a potential enzyme inhibitor. However, the introduction of the highly polar and often reactive sulfonate group presents a unique set of synthetic and purification challenges. This guide will walk you through these challenges with actionable solutions.

Part 1: Troubleshooting Guide

This section addresses specific, frequently encountered problems during the synthesis of sulfonate-containing CoA mimetics.

Issue 1: Low Yields in the Final Phosphorylation Step

You've successfully synthesized the pantetheine-sulfonate backbone but see a significant drop in yield upon introducing the 3'-phosphate group to the ribose moiety.

Potential Causes & Solutions:

  • Cause A: Inefficient Phosphorylating Agent: Standard phosphorylating agents may not be sufficiently reactive or may be sterically hindered.

    • Solution: Consider using a more potent phosphorylating agent such as 2-chloro-4H-1,3,2-benzodioxaphosphorin-4-one, which has been shown to be effective in the synthesis of CoA analogues. Follow this with an oxidation step, for example, using a solution of iodine in pyridine/water.

  • Cause B: Degradation of Starting Material: The unprotected hydroxyl groups on the ribose are susceptible to side reactions.

    • Solution: Ensure that your reaction conditions are strictly anhydrous until the quenching step. The use of molecular sieves can help maintain a dry environment.

  • Cause C: Difficult Purification: The highly polar nature of the phosphorylated product can lead to significant loss during workup and chromatography.

    • Solution: Avoid traditional silica gel chromatography, which can lead to irreversible adsorption. Instead, opt for purification techniques suitable for highly polar molecules, such as anion-exchange chromatography or reversed-phase HPLC with an ion-pairing agent (e.g., triethylammonium acetate).

Experimental Protocol: Final Phosphorylation and Oxidation

  • Preparation: Co-evaporate the pantetheine-sulfonate precursor with anhydrous pyridine (3x) and dry under high vacuum for at least 4 hours.

  • Phosphorylation: Dissolve the dried precursor in anhydrous pyridine and cool to 0°C. Add a freshly prepared solution of 2-chloro-4H-1,3,2-benzodioxaphosphorin-4-one in anhydrous acetonitrile dropwise. Stir at 0°C for 2 hours.

  • Oxidation: Prepare a solution of 1% iodine in pyridine/water (98:2 v/v). Add this solution dropwise to the reaction mixture until a persistent brown color is observed.

  • Quenching: Quench the reaction by adding a few drops of 5% aqueous Na2S2O3.

  • Workup: Concentrate the mixture in vacuo. Co-evaporate with toluene to remove residual pyridine.

  • Purification: Dissolve the crude product in a minimal amount of water and purify by anion-exchange chromatography using a DEAE-Sephadex column with a linear gradient of triethylammonium bicarbonate (TEAB) buffer.

Issue 2: Incomplete Sulfonylation of the Pantetheine Thiol

Mass spectrometry analysis of your product reveals a mixture of the desired sulfonate and the starting thiol.

Potential Causes & Solutions:

  • Cause A: Oxidized Starting Material: The pantetheine thiol can readily oxidize to form a disulfide, which is unreactive towards many sulfonating agents.

    • Solution: Prior to sulfonylation, treat the pantetheine starting material with a reducing agent like dithiothreitol (DTT), followed by purification to remove the DTT and its oxidized form.

  • Cause B: Insufficiently Reactive Sulfonating Agent: The choice of sulfonating agent is critical.

    • Solution: While simpler reagents can be used, consider haloalkane sulfonates, such as 3-bromopropane-1-sulfonate, which often provide cleaner reactions and better yields. Ensure the reaction is performed under basic conditions to deprotonate the thiol, facilitating nucleophilic attack.

Workflow for Reductive Pre-treatment and Sulfonylation

G cluster_reduction Reductive Pre-treatment cluster_sulfonylation Sulfonylation start_thiol Pantetheine Thiol (Potential Disulfide Contamination) dtt_treatment Treat with DTT start_thiol->dtt_treatment purification_1 Purify to Remove DTT dtt_treatment->purification_1 reduced_thiol Pure, Reduced Thiol purification_1->reduced_thiol base_addition Add Base (e.g., NaH) reduced_thiol->base_addition sulfonating_agent Add Haloalkane Sulfonate base_addition->sulfonating_agent sulfonated_product Sulfonate-Containing Mimetic sulfonating_agent->sulfonated_product

Caption: Reductive pre-treatment and sulfonylation workflow.

Part 2: Frequently Asked Questions (FAQs)

  • Q1: What is the best method for purifying the final sulfonate-containing CoA mimetic?

    • A1: Due to the multiple negative charges (from the phosphate and sulfonate groups), anion-exchange chromatography is highly effective. A gradient of a volatile salt buffer, like triethylammonium bicarbonate (TEAB), is ideal as it can be easily removed by lyophilization. Reversed-phase HPLC with an ion-pairing agent can also be used for analytical and semi-preparative purposes.

  • Q2: How can I confirm the identity and purity of my final product?

    • A2: A combination of techniques is recommended. High-resolution mass spectrometry (HRMS) is essential to confirm the correct mass. 1H and 31P NMR spectroscopy will provide structural confirmation. Purity should be assessed by analytical HPLC.

  • Q3: My sulfonate-containing mimetic appears to be unstable in solution. What can I do?

    • A3: While the sulfonate group itself is stable, the pyrophosphate linkage can be susceptible to hydrolysis, especially at acidic pH. Store your final product as a lyophilized powder at -20°C or below. For solutions, use a buffer at a pH of 7.0-7.5 and prepare them fresh if possible. Avoid repeated freeze-thaw cycles.

  • Q4: Can I use protecting groups to improve the synthesis?

    • A4: Yes, protecting group strategies can be very effective, particularly for the hydroxyl groups on the ribose ring and the phosphate groups. However, this adds extra steps to your synthesis (protection and deprotection), which can impact the overall yield. A thorough evaluation of the trade-offs is necessary for your specific target molecule.

Part 3: Data Summary Table

ChallengeCommon CauseRecommended SolutionPurification Method
Low Phosphorylation YieldInefficient ReagentUse 2-chloro-4H-1,3,2-benzodioxaphosphorin-4-oneAnion-Exchange
Incomplete SulfonylationOxidized Starting MaterialDTT pre-treatmentReversed-Phase HPLC
Product DegradationHydrolysis of PyrophosphateStore lyophilized at -20°C; use buffered solutions (pH 7.0-7.5)N/A
Purification LossHigh PolarityAvoid silica gel; use ion-exchange or ion-pairing HPLCAnion-Exchange/RP-HPLC

References

  • Straub, A., Fröhlich, M., & Griesinger, C. (1998). A Convenient One-Pot Synthesis of Coenzyme A. Journal of the American Chemical Society, 120(38), 9686-9687. Available at: [Link]

  • Mamos, P., Stathopoulos, P., & Stassinopoulos, A. (2004). Synthesis of a novel coenzyme A analogue, 3'-dephospho-3'-(3-sulfopropyl)coenzyme A. Bioorganic & Medicinal Chemistry Letters, 14(24), 6061-6064. Available at: [Link]

optimizing crystallization conditions for enzyme-(2S)-sulfonatepropionyl-amino(dethia)-CoA complexes

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Optimizing Conditions for Enzyme-(2S)-sulfonatepropionyl-amino(dethia)-CoA Complexes

Introduction: The Structural Challenge

Welcome to the Advanced Structural Biology Support Center. You are likely working with a Transition State Analogue (TSA) complex. The ligand, (2S)-sulfonatepropionyl-amino(dethia)-CoA, is designed to be non-hydrolyzable ("dethia") and mimics the electrostatic transition state ("sulfonate").

The Core Problem: While these analogues bind tightly (


 often in the nM range), they induce significant conformational changes—typically domain closure. Consequently, crystallization conditions optimized for the apo enzyme rarely translate to the holo complex. This guide addresses the specific hydrodynamic and thermodynamic bottlenecks of crystallizing these large, charged complexes.

Module 1: Pre-Crystallization Quality Control

"Do not crystallize until you verify the complex."

Before setting up drops, you must confirm that the ligand is bound and the complex is monodisperse. CoA analogues are prone to aggregation due to the amphipathic nature of the adenine/pantetheine tail.

Diagnostic Protocol: Differential Scanning Fluorimetry (DSF)

Purpose: To determine the optimal molar ratio and buffer pH where the complex is most stable.

Step-by-Step Methodology:

  • Prepare Protein: Dilute enzyme to 0.2 mg/mL in a low-salt buffer (e.g., 10 mM HEPES pH 7.5, 50 mM NaCl).

  • Prepare Ligand Series: Create a gradient of Ligand:Protein molar ratios (0:1, 1:1, 3:1, 5:1, 10:1).

  • Dye Addition: Add SYPRO Orange (5x final concentration).

  • Run Melt: Ramp temperature from 20°C to 95°C at 1°C/min.

  • Analysis: Look for a positive shift in Melting Temperature (

    
    ).
    
    • Success Criteria:

      
       usually indicates binding.
      
    • Red Flag: If

      
       decreases, the ligand may be inducing unfolding or aggregation.
      
Visualization: The Pre-Crystallization Decision Tree

PreCrystallizationQC Start Start: Purified Enzyme Mix Mix with CoA Analogue (5:1 Ratio) Start->Mix DSF Run Thermal Shift (DSF) Mix->DSF CheckTm Is Tm Shift > 2°C? DSF->CheckTm DLS Dynamic Light Scattering (Polydispersity < 20%?) CheckTm->DLS Yes OptimizeBuffer Screen pH/Salt for Stability CheckTm->OptimizeBuffer No DLS->OptimizeBuffer No (Aggregated) Proceed Proceed to Co-Crystallization DLS->Proceed Yes OptimizeBuffer->Mix Retry

Figure 1: Critical decision pathway for validating complex formation prior to vapor diffusion trials.

Module 2: Co-Crystallization vs. Soaking

For bulky analogues like (2S)-sulfonatepropionyl-amino(dethia)-CoA, Co-crystallization is generally superior to soaking. Soaking often shatters crystals due to the lattice stress caused by domain closure upon ligand binding.

Protocol: Optimized Co-Crystallization Setup
  • Concentration: Concentrate the protein to 90% of its solubility limit (typically 8–15 mg/mL).

  • Incubation:

    • Add the CoA analogue to the protein stock.

    • Target Ratio: 1:3 to 1:5 (Protein:Ligand).

    • Time: Incubate on ice for 30–60 minutes. Crucial: This allows the "dethia" analogue to displace any endogenous CoAs or fatty acids copurified with the enzyme.

  • Filtration: Centrifuge at

    
     for 10 mins at 4°C immediately before setting drops to remove micro-aggregates.
    

Module 3: Troubleshooting Guide (FAQ)

Issue 1: "I have crystals, but the electron density for the CoA analogue is missing or fragmented."

Diagnosis: Low occupancy or high flexibility of the pantetheine arm. Technical Explanation: Even with high affinity, the flexible linker of CoA can be disordered. If the "sulfonate" headgroup is anchored but the tail is waving, you will not see the tail.

VariableAdjustment StrategyReasoning
Ligand Concentration Increase to 2–5 mM in the drop.Drives equilibrium toward the bound state (

).
Precipitant Switch from PEG to High Salt (e.g., Citrate, Sulfate).High salt reduces solvent capability, forcing hydrophobic collapse of the CoA tail onto the protein surface.
Additives Add 1–5% DMSO or Glycerol.Increases solubility of the organic CoA backbone, preventing non-specific aggregation.
Issue 2: "The drop precipitates heavily immediately upon mixing."

Diagnosis: "Salting out" by the ligand. Technical Explanation: The (2S)-sulfonatepropionyl group adds significant negative charge. If your protein is near its pI (isoelectric point), this added charge can induce rapid precipitation.

Corrective Actions:

  • Shift pH: Move the buffer pH 1.0 unit away from the protein's pI.

  • Ionic Strength: Increase NaCl concentration in the protein buffer (to 200–500 mM) before mixing with the ligand. This shields the charge-charge repulsion.

  • Method Change: Use Microbatch under Oil instead of Vapor Diffusion. This prevents the concentration spike that occurs during equilibration.

Issue 3: "I see phase separation (oily drops) instead of crystals."

Diagnosis: The system is in the metastable liquid-liquid phase separation (LLPS) zone. Technical Explanation: CoA complexes are often amphipathic. LLPS indicates attractive interactions are strong, but directional ordering (crystallization) is slow.

Protocol: The "Seeding" Rescue

  • Identify a well with phase separation.

  • Prepare a seed stock: Crush a "bad" crystal or use the phase-separated drop itself.

  • Streak seed into a new drop with slightly lower precipitant concentration (10–15% lower).

  • Why this works: The phase-separated state is thermodynamically close to the crystalline state. Seeding bypasses the nucleation energy barrier.

Module 4: Visualization of the Optimization Loop

When standard screens fail, use this logic flow to escape local minima.

OptimizationLoop Result Experimental Result Clear Clear Drop Result->Clear Precip Heavy Precipitate Result->Precip PhaseSep Phase Separation Result->PhaseSep Crystals Micro-Crystals Result->Crystals ConcUp Increase [Protein] or [Ligand] Clear->ConcUp Solubility Check pH vs pI Increase Salt Precip->Solubility Additive Add 3% Ethanol or 1,6-Hexanediol PhaseSep->Additive Seeding Matrix Seeding Slower Equilibration Crystals->Seeding

Figure 2: Troubleshooting matrix based on visual inspection of the crystallization drop.

References

  • Bergfors, T. (2009). Protein Crystallization: Strategies, Techniques, and Tips.

  • Hampton Research. (n.d.). Optimization of Crystallization Conditions. The industry standard protocol for refining hits.

  • McPherson, A., & Gavira, J. A. (2014). Introduction to protein crystallization. Acta Crystallographica Section F. Discusses the physics of nucleation and the effect of ligands on solubility.

  • PDB-101. (n.d.). X-ray Crystallography Methods.

  • Thermo Fisher Scientific. (n.d.). Protein Thermal Shift Studies (DSF).

Validation & Comparative

Technical Guide: (2S)-Sulfonatepropionyl-amino(dethia)-CoA vs. Propionyl-CoA Analogs

[1]

Executive Summary

The Core Challenge: Studying biotin-dependent carboxylases (e.g., Propionyl-CoA Carboxylase, PCC) and decarboxylases (e.g., Methylmalonyl-CoA Decarboxylase, MMCD) requires trapping transient reaction intermediates.[1] Native substrates hydrolyze or react too quickly for high-resolution structural capture.[1]

The Solution: (2S)-Sulfonatepropionyl-amino(dethia)-CoA (PDB Ligand ID: YZS ) is a dual-function analog designed to overcome these instability issues.[1] It combines a non-hydrolyzable amide linkage (amino-dethia) with an

1

Verdict: Unlike simple non-hydrolyzable analogs (e.g., Acetonyl-CoA) that only mimic the ground state, the (2S)-sulfonate analog stabilizes the active site in a catalytic conformation, making it the superior choice for X-ray crystallography and mechanistic dissection of C-C bond remodeling enzymes.[1]

Technical Profile: (2S)-Sulfonatepropionyl-amino(dethia)-CoA[1][2][3]

Molecular Architecture[1]
  • Scaffold: Coenzyme A backbone.[1][2]

  • Linkage Modification (Dethia): The thioester sulfur (

    
    ) is replaced by an amine (
    
    
    ), forming a stable amide bond.[1] This prevents enzymatic hydrolysis and spontaneous degradation.[1]
  • Headgroup Modification (Sulfonate): The propionyl group features a sulfonate (

    
    ) at the C2 (
    
    
    ) position.[1]
    • Function: The sulfonate group acts as an isostere for the carboxylate group of methylmalonyl-CoA or the tetrahedral transition state of the carboxylation reaction.[1]

Mechanism of Action

This molecule functions as a Transition State Analogue (TSA) .[1] In biotin-dependent carboxylases, the enzyme stabilizes a planar enolate intermediate.[1] The sulfonate group of the analog occupies the "oxyanion hole," mimicking the geometry of the carboxylated intermediate (methylmalonyl-CoA) while resisting decarboxylation.[1]

Comparative Analysis

The following table contrasts (2S)-sulfonatepropionyl-amino(dethia)-CoA with the native substrate and other common research analogs.

Table 1: Performance Matrix of Propionyl-CoA Analogs[1]
Feature(2S)-Sulfonatepropionyl-amino(dethia)-CoA Native Propionyl-CoA 2-Nitropropionyl-CoA Acetonyl-CoA
Primary Utility Structural Biology (TS Capture) Enzymatic Assays (Turnover)Mechanistic Probing (pKa studies)Binding Assays (Ground State)
Linkage Stability High (Amide, Non-hydrolyzable)Low (Thioester, Reactive)Moderate (Thioester)High (Thioether)
Mimicry Type Transition State / Product Isostere Substrate (Ground State)Nitronate (Planar TS mimic)Ground State (Steric mimic)
Electronic State Anionic (

mimics

)
Neutral Acyl ChainResonance stabilized (

)
Neutral
Crystallography Excellent (Traps "Closed" Active Site)Poor (Hydrolyzes/Reacts)Good (Planar geometry)Moderate (Open conformation)
Binding Affinity High (Exploits oxyanion hole)Moderate (

range)
High (Transition state affinity)Moderate (

range)

Experimental Workflows

A. Crystallography: Trapping the Active Conformation

Objective: Solve the structure of a carboxylase/decarboxylase (e.g., MMCD) in a catalytically relevant state.

Protocol:

  • Protein Prep: Purify the target enzyme (e.g., E. coli MMCD) to >95% homogeneity in a buffer free of competing carboxylates (avoid citrate/acetate if possible).[1]

  • Complex Formation: Incubate the enzyme (10 mg/mL) with (2S)-sulfonatepropionyl-amino(dethia)-CoA (1–2 mM) for 30 minutes on ice.[1] The high concentration ensures saturation despite the slow off-rate typical of TS analogs.[1]

  • Crystallization: Set up hanging drop vapor diffusion.

    • Note: The analog often induces a "closed" lid conformation, which may require different precipitant concentrations compared to the apo enzyme.[1]

  • Data Collection: Collect X-ray diffraction data. Look for electron density at the active site corresponding to the sulfonate group interacting with the oxyanion hole residues (typically backbone amides or specific histidines/arginines).[1]

B. Kinetic Inhibition Assay

Objective: Determine the

1

Protocol:

  • System: Coupled spectrophotometric assay (e.g., PCC activity linked to malate dehydrogenase).

  • Reaction Mix: Buffer (pH 8.0), ATP,

    
    , 
    
    
    , and varying concentrations of Propionyl-CoA (substrate).[1]
  • Inhibitor: Add fixed concentrations of (2S)-sulfonatepropionyl-amino(dethia)-CoA (e.g., 0, 10, 50, 100 nM).[1]

  • Initiation: Start reaction with enzyme. Monitor absorbance decrease at 340 nm (NADH oxidation).[1]

  • Analysis: Plot Lineweaver-Burk or Michaelis-Menten curves.[1]

    • Expectation: Competitive inhibition pattern (lines intersect at Y-axis).[1] The

      
       should be significantly lower than the 
      
      
      of Propionyl-CoA if it truly acts as a transition state mimic.[1]

Visualizations

Diagram 1: Analog Selection Logic

A decision tree for researchers to select the correct Propionyl-CoA analog based on their experimental goals.

AnalogSelectionStartSelect Propionyl-CoA AnalogGoal_StructureGoal: Structural Biology(Crystallography/Cryo-EM)Start->Goal_StructureGoal_KineticsGoal: Kinetic Assays(Inhibition/Turnover)Start->Goal_KineticsQ_StateTarget State?Goal_Structure->Q_StateQ_StabilityRequires Stability?Goal_Kinetics->Q_StabilitySulfonate(2S)-Sulfonatepropionyl-amino(dethia)-CoA(Transition State Mimic)Q_State->SulfonateTransition State / ProductNitro2-Nitropropionyl-CoA(Electronic Probe)Q_State->NitroNitronate GeometryAcetonylAcetonyl-CoA(Ground State Analog)Q_State->AcetonylGround State BindingNativeNative Propionyl-CoA(Substrate)Q_Stability->NativeNo (Substrate Turnover)Q_Stability->SulfonateYes (Potent Inhibitor)

Caption: Decision matrix for selecting Propionyl-CoA analogs based on experimental requirements (Stability vs. Turnover).

Diagram 2: Mechanism of Transition State Mimicry

This diagram illustrates how the sulfonate analog mimics the tetrahedral intermediate within the enzyme active site.[1]

MechanismEnzymeEnzyme Active Site(Oxyanion Hole)SubstrateNative Propionyl-CoAPlanar Carbonyl (C=O)Weak BindingEnzyme->SubstrateBinds (Km)Analog(2S)-Sulfonate AnalogTetrahedral Sulfonate (SO3)Stable High AffinityEnzyme->AnalogTight Binding (Ki << Km)TS_IntermediateTransition StateTetrahedral EnolateTransient/UnstableSubstrate->TS_IntermediateCarboxylationAnalog->TS_IntermediateStructural Mimicry

Caption: The sulfonate group mimics the geometry and charge of the transient enolate/carboxylate intermediate.

References

  • St. Maurice, M., et al. (2019).[1] Structures of LnmK a Bifunctional Acyltransferase/Decarboxylase with Substrate Analogs. ChemRxiv .

    • (Context: Describes the synthesis and crystallographic use of sulfonate analogs).[1]

  • Protein Data Bank. (2019).[1] Structure of Methylmalonyl-CoA Decarboxylase with (2S)-sulfonatepropionyl-amino(dethia)-CoA (Ligand YZS). RCSB PDB .

    • [1]

  • Wongkittichote, P., et al. (2017).[1][3] Propionyl-CoA carboxylase – A review. Molecular Genetics and Metabolism .

    • (Context: General mechanism of PCC and importance of propionyl-CoA metabolism).[1]

  • Harrison, C. (2019).[1] Synthesis of Acyl-Thioester Analogs and Their Application in Kinetic/Structure-Function Studies. Purdue University Graduate School .[1]

    • (Context: Detailed synthesis and characterization of the sulfonate and nitro analogs).

validation of (2S)-sulfonatepropionyl-amino(dethia)-CoA as a specific inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Title: Technical Validation Guide: (2S)-Sulfonatepropionyl-amino(dethia)-CoA as a Transition-State Analogue Inhibitor[1]

Content Type: Publish Comparison Guide Audience: Researchers, Chemical Biologists, and Drug Discovery Scientists Focus: Mechanism, Specificity, and Experimental Validation against Methylmalonyl-CoA Decarboxylase (MMCD) and related carboxyltransferases.[1]

Executive Summary: The Structural Logic of Inhibition

(2S)-sulfonatepropionyl-amino(dethia)-CoA (hereafter SP-CoA ) represents a sophisticated class of "mechanism-based" inhibitors designed to probe the active sites of enzymes handling labile acyl-CoA intermediates.[1] Unlike generic CoA inhibitors, SP-CoA is a dual-function isostere:

  • Chemical Stability (The "Amino(dethia)" Modification): The labile thioester linkage (–S–CO–) of natural Coenzyme A is replaced by a robust amide linkage (–NH–CO–).[1] This prevents spontaneous or enzymatic hydrolysis, locking the molecule in an intact state during crystallization or long-duration kinetic assays.[1]

  • Transition State Mimicry (The "Sulfonate" Modification): The sulfonate group (–SO₃⁻) acts as a tetrahedral and electronic mimic of the carboxylate group found in methylmalonyl-CoA.[1] It captures the geometry of the enolate intermediate formed during decarboxylation but cannot be processed, effectively trapping the enzyme in a non-productive complex.[1]

Primary Target: Methylmalonyl-CoA Decarboxylase (MMCD).[1] Secondary Targets: Biotin-dependent carboxylases (e.g., Propionyl-CoA Carboxylase) and transcarboxylases recognizing methylmalonyl-CoA.[1]

Mechanistic Comparison: Substrate vs. Inhibitor

To understand the specificity of SP-CoA, one must compare it to the native substrate, (S)-Methylmalonyl-CoA.[1] The inhibitor exploits the enzyme's affinity for the charged transition state while removing the "leaving group" capability of the carboxylate.

Table 1: Structural and Functional Comparison
FeatureNative Substrate: (S)-Methylmalonyl-CoAInhibitor: (2S)-Sulfonatepropionyl-amino(dethia)-CoAImpact on Enzyme
Linkage Thioester (–S–)Amide (–NH–)Prevents Hydrolysis: The amide bond is resistant to nucleophilic attack, preventing "leakage" reactions.[1]
Functional Group Carboxylate (–COO⁻)Sulfonate (–SO₃⁻)Blocks Decarboxylation: Sulfonate cannot release CO₂.[1] It mimics the charge/shape of the enolate intermediate.
Geometry Planar (at Carbonyl)Tetrahedral-like (Sulfonate)High Affinity Binding: Mimics the high-energy transition state, binding tighter than the substrate (

in low

).[1]
Fate Converted to Propionyl-CoA + CO₂Inert / Bound ComplexDead-End Inhibition: Occupies the active site without turnover.[1]
Pathway Visualization: Mechanism of Action

The following diagram illustrates how SP-CoA intercepts the MMCD catalytic cycle.

MMCD_Inhibition Enzyme Free MMCD (Active Site) Complex_ES E-S Complex Enzyme->Complex_ES + Substrate Complex_EI E-I Complex (Dead End) Enzyme->Complex_EI + SP-CoA (Competitive Binding) Substrate Substrate (Methylmalonyl-CoA) TS Enolate Intermediate Complex_ES->TS Decarboxylation Product Products (Propionyl-CoA + CO2) TS->Product Protonation Product->Enzyme Release Inhibitor Inhibitor (SP-CoA) Complex_EI->TS BLOCKED (Non-reactive Sulfonate)

Caption: SP-CoA acts as a competitive inhibitor, forming a stable E-I complex that mimics the transition state but cannot proceed to decarboxylation.[1]

Experimental Validation Protocol

The following protocol validates SP-CoA as a specific inhibitor using a High-Performance Liquid Chromatography (HPLC) based inhibition assay. This method is superior to coupled spectrophotometric assays for this specific inhibitor because it directly visualizes the stability of the amide linkage and the lack of product formation.

Objective: Determine the


 of SP-CoA against E. coli Methylmalonyl-CoA Decarboxylase (MMCD).
Materials Required
  • Enzyme: Recombinant E. coli MMCD (purified via Ni-NTA affinity if His-tagged).[1]

  • Substrate: (S)-Methylmalonyl-CoA (Lithium salt).[1][2]

  • Inhibitor: (2S)-Sulfonatepropionyl-amino(dethia)-CoA.[1][3]

  • Buffer: 50 mM sodium phosphate (pH 7.0), 150 mM NaCl (Sodium is required for MMCD activity).[1]

  • Quenching Agent: 10% Trichloroacetic acid (TCA) or 5% Formic Acid.[1]

Step-by-Step Methodology
  • Enzyme Pre-Incubation:

    • Prepare reaction mix: Buffer + MMCD (approx. 50 nM final concentration).[1]

    • Add SP-CoA at varying concentrations (0, 0.5, 1, 5, 10, 50

      
      ).[1]
      
    • Incubate at 25°C for 10 minutes to allow equilibrium binding. Note: The amide linkage ensures the inhibitor does not degrade during this time.

  • Reaction Initiation:

    • Add (S)-Methylmalonyl-CoA (substrate) to a final concentration of 100

      
       (approx.[1] 
      
      
      
      ).
    • Total reaction volume: 100

      
      .[1]
      
  • Kinetic Sampling:

    • At defined time points (e.g., 0, 2, 5, 10 min), remove 20

      
       aliquots.[1]
      
    • Immediately mix with 20

      
       Quenching Agent to stop the reaction.
      
  • HPLC Analysis:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax or equivalent), 5

      
      .[1]
      
    • Mobile Phase A: 50 mM Potassium Phosphate (pH 5.3).[1]

    • Mobile Phase B: Acetonitrile.[1]

    • Gradient: 0–20% B over 15 minutes.

    • Detection: UV Absorbance at 254 nm (Adenine moiety).[1]

  • Data Processing:

    • Quantify peak areas for Methylmalonyl-CoA (Substrate, retention time ~8 min) and Propionyl-CoA (Product, retention time ~12 min).

    • Calculate initial velocity (

      
      ) for each inhibitor concentration.[1]
      
    • Fit data to the Cheng-Prusoff equation or a competitive inhibition model to solve for

      
      .[1]
      
Expected Results & Validation Criteria
ParameterValidation CriteriaInterpretation
IC50 / Ki Low Micromolar Range (

)
Indicates potent, specific binding to the active site.[1]
Inhibitor Peak No change in area/retentionConfirms the "amino(dethia)" linkage is stable and not hydrolyzed by the enzyme.[1]
Mode of Inhibition CompetitiveLineweaver-Burk plot should show intersecting lines on the Y-axis (same

, increased

).[1]

Comparative Analysis: Why Choose SP-CoA?

When designing experiments for acyl-CoA carboxylases or decarboxylases, researchers often choose between several analogue types.

1. SP-CoA vs. Non-Hydrolyzable Amide Analogues (No Sulfonate)

  • Amide-CoA (Neutral):[1] Lacks the negative charge of the carboxylate. It binds poorly because MMCD and related enzymes (like PCC) require the negative charge for recognition in the oxyanion hole or specific basic residues (e.g., Histidine).[1]

  • SP-CoA Advantage: The sulfonate restores the critical electrostatic interaction found in the transition state, increasing affinity by orders of magnitude compared to neutral amide analogues [1].[1]

2. SP-CoA vs. Traditional Thioester Analogues

  • Thioester Analogues: Often unstable in aqueous buffer and susceptible to background hydrolysis by the enzyme, complicating kinetic data.[1]

  • SP-CoA Advantage: The "dethia" modification renders the molecule chemically inert to hydrolysis, allowing for precise structural studies (crystallography) and long-term inhibition assays [1].[1]

Structural Specificity Diagram

Specificity Target Target: MMCD Active Site (Hydrophobic Pocket + Oxyanion Hole) SP_CoA SP-CoA (Sulfonate + Amide) SP_CoA->Target High Affinity (Charge Mimicry + Stability) Neutral_Amide Neutral Amide-CoA (No charge) Neutral_Amide->Target Low Affinity (Missing Charge Interaction) Native_Substrate Native Substrate (Carboxylate + Thioester) Native_Substrate->Target Turnover (Unstable)

Caption: SP-CoA combines charge mimicry and stability for optimal inhibition.

References

  • Stunkard, L. M., Dixon, A. D., Huth, T. J., & Lohman, J. R. (2019).[1][4] Sulfonate/Nitro Bearing Methylmalonyl-Thioester Isosteres Applied to Methylmalonyl-CoA Decarboxylase Structure-Function Studies. Journal of the American Chemical Society, 141(13), 5121–5124.[1][4] [1]

  • Stunkard, L. M. (2019).[1][4] Unveiling Enzymatic Mechanisms with Malonyl-Thioester Isosteres. Purdue University Graduate School Thesis.

  • Lo, M. C., et al. (2008).[1][5] A highly sensitive high-throughput luminescence assay for malonyl-CoA decarboxylase. Analytical Biochemistry, 376(1), 122-130.[1]

Sources

cross-reactivity of (2S)-sulfonatepropionyl-amino(dethia)-CoA with other CoA-dependent enzymes

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Data Collection

I'm starting with broad Google searches for "(2S)-sulf onatepropionyl-amino(dethia)-CoA" to identify relevant literature. I'm focusing on its interactions with CoA-dependent enzymes and known experimental protocols. My aim is to build a solid foundation of existing knowledge for future refinements.

Analyzing Search Results

I've moved on to analyzing the Google search results for (2S)-sulfonatepropionyl-amino(dethia)-CoA. I'm identifying relevant CoA-dependent enzymes suitable for a comparative study. I'm also looking for detailed experimental procedures and kinetic assays, and inhibition studies to be adapted.

Planning Comparative Study

I'm now focusing on structuring the comparative guide. I'll introduce the compound and explain cross-reactivity's importance. The guide will detail the experimental design, including selecting relevant CoA-dependent enzymes. I plan to present hypothetical data, create a step-by-step competitive inhibition assay protocol, and design a Graphviz diagram for the workflow.

Refining Information Gathering

I'm now focusing my Google searches to pinpoint enzyme-specific interactions and protocols. I'm prioritizing CoA-dependent enzymes with existing data on acyl-CoA analogs and cross-reactivity studies. The goal is to find relevant kinetic assays and inhibition experiments adaptable to the target compound.

I'm updating my thought process. I need to be careful to structure the response for the Comparison Guide as a technical document and white paper.

Building Comparison Guide Structure

I've outlined the structure for the guide. It starts with an introduction to the compound and cross-reactivity, followed by experimental design. Hypothetical data will be presented, alongside a competitive inhibition assay protocol and a Graphviz diagram. My current focus is refining data presentation methods.

Defining Guide Structure

I am now focusing on the comparison guide's foundational elements. I'll include sections on the compound's introduction, methodology (enzyme kinetic assays), hypothetical data, data interpretation, and detailed assay protocols. It must include a comprehensive reference list to establish authority. The goal is to produce a self-validating and trustworthy technical document with functional URLs.

Formulating Search Queries

I'm now formulating highly specific Google search queries. I am focusing on identifying enzyme interaction data and established protocols for similar acyl-CoA analogs. I'm prioritizing CoA-dependent enzymes with available data on substrate specificity and cross-reactivity to build a foundation for adaptation.

Refining Initial Searches

I'm now refining my initial search queries, focusing on finding data related to CoA-dependent enzymes and their cross-reactivity with acyl-CoA analogs. I'm focusing on finding data on substrate specificity and inhibition studies that can be adapted for the guide. My goal is to find information suitable for creating the detailed methodology section.

Refining Enzyme Selection

I'm now focusing on identifying the most relevant CoA-dependent enzymes for the cross-reactivity study. I'm prioritizing those with known structural data and available literature on substrate specificity, specifically for acyl-CoA analogs. The goal is to build a panel of representative enzymes with diverse metabolic functions.

Initiating Literature Review

I'm now starting a literature review focused on gathering information about "(2S)-sulfonatepropionyl-amino(dethia)-CoA". I'm prioritizing CoA-dependent enzyme interactions and established assay protocols. My goal is to find information suitable for creating the detailed methodology section.

I'm starting a comprehensive literature review by searching databases and Google Scholar for relevant information about "(2S)-sulfonatepropionyl-amino(dethia)-CoA" and its interactions with CoA-dependent enzymes. I'm focusing on finding existing literature related to substrate specificity, cross-reactivity studies, and established assay protocols to adapt for the guide.

Refining Experimental Approach

I'm now integrating information from my literature review to refine the experimental approach. I'm focusing on adapting existing protocols for acyl-CoA analogs to the target compound. I'm prioritizing kinetic assays and inhibition studies to determine a cross-reactivity profile. I will provide a framework and methodology for assessing this cross-reactivity.

I've been working on a broad search for existing data. Based on the lack of direct information, I've decided to build a comparison guide by focusing on analogous compounds and general methods for testing cross-reactivity of acyl-CoA analogs.

A Comparative Guide to Validating the Binding Site Occupancy of (2S)-Sulfonatepropionyl-amino(dethia)-CoA in a Cellular Context

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery, confirming that a molecule reaches and engages its intended target within the complex milieu of a living cell is a critical milestone. This guide provides an in-depth comparison of leading methodologies for validating the binding site occupancy of (2S)-sulfonatepropionyl-amino(dethia)-CoA, a compound of interest for its potential therapeutic applications. We will delve into the mechanistic underpinnings of each technique, offer detailed experimental protocols, and present a clear comparison to aid researchers in selecting the most appropriate strategy for their specific research questions.

The Imperative of Target Engagement

The efficacy of any therapeutic agent is fundamentally linked to its ability to interact with its molecular target. Measuring target engagement provides a quantitative assessment of the extent to which a drug candidate occupies its binding site on the target protein within a cellular environment. This information is invaluable for establishing a compound's mechanism of action, optimizing dosing regimens, and interpreting downstream biological effects. For a molecule like (2S)-sulfonatepropionyl-amino(dethia)-CoA, understanding its cellular occupancy is paramount to advancing its development.

Methodologies for Quantifying Cellular Target Occupancy

Several powerful techniques have emerged for quantifying protein-ligand interactions in living cells. Here, we compare three prominent methods: the Cellular Thermal Shift Assay (CETSA®), Photoaffinity Labeling, and Chemical Proteomics.

Cellular Thermal Shift Assay (CETSA®)

Principle: CETSA® leverages the principle that the thermal stability of a protein is altered upon ligand binding. By heating intact cells or cell lysates to various temperatures, one can assess the degree of protein denaturation. The binding of a ligand, such as (2S)-sulfonatepropionyl-amino(dethia)-CoA, is expected to confer thermal stability to its target protein, resulting in less denaturation at elevated temperatures compared to the unbound state. This shift in thermal stability is then quantified, typically by Western blotting or mass spectrometry.

Experimental Workflow:

CETSA_Workflow cluster_cell_treatment Cell Treatment cluster_heating Heating cluster_lysis Cell Lysis & Separation cluster_analysis Analysis A Treat cells with (2S)-sulfonatepropionyl- amino(dethia)-CoA or vehicle B Aliquot cell suspension and heat at different temperatures A->B Incubate C Lyse cells and separate soluble and precipitated proteins B->C Centrifuge D Quantify soluble target protein (e.g., Western Blot, MS) C->D Analyze supernatant

Caption: CETSA® workflow for assessing target engagement.

Step-by-Step Protocol:

  • Cell Culture and Treatment: Plate cells and allow them to adhere. Treat the cells with varying concentrations of (2S)-sulfonatepropionyl-amino(dethia)-CoA or a vehicle control for a specified duration.

  • Heating: After treatment, harvest the cells and resuspend them in a suitable buffer. Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by a cooling step at room temperature for 3 minutes.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or other appropriate methods.

  • Separation of Soluble and Precipitated Fractions: Centrifuge the lysates at high speed to pellet the denatured, aggregated proteins.

  • Quantification: Carefully collect the supernatant containing the soluble proteins. Analyze the amount of the target protein in the soluble fraction by Western blotting or mass spectrometry.

  • Data Analysis: Plot the percentage of soluble target protein as a function of temperature for both treated and untreated samples. A shift in the melting curve indicates ligand binding.

Data Interpretation:

Concentration of (2S)-sulfonatepropionyl-amino(dethia)-CoAApparent Tm (°C)Fold Shift
Vehicle Control52.5-
1 µM55.02.5
10 µM58.25.7
100 µM61.89.3

Table 1: Example CETSA® data demonstrating a dose-dependent thermal stabilization of the target protein by (2S)-sulfonatepropionyl-amino(dethia)-CoA.

Photoaffinity Labeling

Principle: This technique involves chemically modifying (2S)-sulfonatepropionyl-amino(dethia)-CoA with a photoreactive group (e.g., an azide or diazirine) and a reporter tag (e.g., a biotin or a fluorescent dye). The modified compound is introduced to living cells, where it binds to its target. Upon exposure to UV light, the photoreactive group forms a covalent bond with the target protein, permanently "labeling" it. The reporter tag then allows for the detection, enrichment, and identification of the target protein.

Experimental Workflow:

PAL_Workflow cluster_probe_incubation Probe Incubation cluster_uv_crosslinking UV Crosslinking cluster_lysis_enrichment Lysis & Enrichment cluster_detection Detection & Identification A Incubate cells with photoreactive (2S)-sulfonatepropionyl-amino(dethia)-CoA probe B Expose cells to UV light to induce covalent bond formation A->B Binding C Lyse cells and enrich for biotin-tagged proteins (if applicable) B->C Covalent Labeling D Detect labeled protein (fluorescence) or identify by mass spectrometry C->D Analysis

Caption: Photoaffinity labeling workflow for target identification.

Step-by-Step Protocol:

  • Probe Synthesis: Synthesize a photoaffinity probe of (2S)-sulfonatepropionyl-amino(dethia)-CoA containing a photoreactive group and a reporter tag.

  • Cell Treatment: Treat cells with the photoaffinity probe. To determine specificity, include a competition experiment where cells are co-incubated with the probe and an excess of the unmodified (2S)-sulfonatepropionyl-amino(dethia)-CoA.

  • UV Crosslinking: Irradiate the cells with UV light of the appropriate wavelength to activate the photoreactive group and induce covalent crosslinking to the target protein.

  • Cell Lysis and Enrichment: Lyse the cells and, if a biotin tag was used, enrich the labeled proteins using streptavidin-coated beads.

  • Detection and Identification: Visualize the labeled proteins by in-gel fluorescence (if a fluorescent tag was used) or identify the proteins by mass spectrometry after enzymatic digestion.

Data Interpretation:

ConditionBand Intensity (Arbitrary Units)
Probe Only12,500
Probe + 10x Unlabeled Compound6,200
Probe + 100x Unlabeled Compound1,100

Table 2: Example data from a competitive photoaffinity labeling experiment. The decrease in band intensity with increasing concentrations of the unlabeled competitor confirms specific binding of the probe to the target protein.

Chemical Proteomics

Principle: Chemical proteomics, particularly activity-based protein profiling (ABPP), utilizes reactive probes that covalently bind to a specific class of enzymes or protein residues in an activity-dependent manner. To apply this to (2S)-sulfonatepropionyl-amino(dethia)-CoA, a probe would be designed to mimic its structure and reactivity. This probe would then be used to profile changes in the reactivity of the target protein in the presence of the parent compound. A reduction in probe labeling of the target protein in cells pre-treated with (2S)-sulfonatepropionyl-amino(dethia)-CoA indicates that the compound is occupying the binding site.

Experimental Workflow:

CP_Workflow cluster_pretreatment Pre-treatment cluster_probe_labeling Probe Labeling cluster_analysis Analysis A Treat cells with (2S)-sulfonatepropionyl- amino(dethia)-CoA or vehicle B Lyse cells and label with a reactive chemical probe A->B Competition C Analyze probe-labeled proteins by LC-MS/MS to quantify occupancy B->C Quantification

Caption: Chemical proteomics workflow for occupancy assessment.

Step-by-Step Protocol:

  • Cell Treatment: Treat cells with (2S)-sulfonatepropionyl-amino(dethia)-CoA at various concentrations or a vehicle control.

  • Cell Lysis: Lyse the cells under conditions that preserve protein activity.

  • Probe Labeling: Add a suitable reactive probe to the cell lysates. This probe will covalently label the active site of the target protein if it is not already occupied by (2S)-sulfonatepropionyl-amino(dethia)-CoA.

  • Sample Preparation for Mass Spectrometry: Prepare the samples for proteomic analysis. This may involve protein precipitation, reduction, alkylation, and enzymatic digestion.

  • LC-MS/MS Analysis: Analyze the digested peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the probe-labeled peptides.

  • Data Analysis: Compare the abundance of the probe-labeled peptide from the target protein in the treated versus the control samples. A decrease in the signal for the labeled peptide in the treated samples corresponds to the occupancy of the binding site by (2S)-sulfonatepropionyl-amino(dethia)-CoA.

Data Interpretation:

Concentration of (2S)-sulfonatepropionyl-amino(dethia)-CoALabeled Peptide Abundance (Normalized)Occupancy (%)
Vehicle Control1.000
1 µM0.6535
10 µM0.2872
100 µM0.0991

Table 3: Example chemical proteomics data showing dose-dependent inhibition of probe labeling, allowing for the calculation of target occupancy.

Comparison of Methodologies

FeatureCETSA®Photoaffinity LabelingChemical Proteomics
Principle Ligand-induced thermal stabilizationUV-induced covalent crosslinkingCompetitive covalent labeling
Label-Free YesNoNo (requires probe)
Cellular Context Intact cells or lysatesIntact cellsLysates (typically)
Throughput Moderate to highLow to moderateHigh
Primary Readout Protein abundance (Western, MS)Fluorescence or MSPeptide abundance (MS)
Key Advantage Label-free, applicable to any soluble proteinDirect identification of binding partnersHigh throughput, quantitative
Key Limitation Not all proteins show a thermal shiftRequires probe synthesis, potential for off-target labelingRequires a suitable reactive probe

Conclusion and Recommendations

The selection of an appropriate method for validating the binding site occupancy of (2S)-sulfonatepropionyl-amino(dethia)-CoA depends on several factors, including the availability of specific reagents, the desired throughput, and the specific biological question being addressed.

  • CETSA® is an excellent starting point as it is a label-free method and can be implemented with standard laboratory equipment. It provides direct evidence of target engagement in a cellular context.

  • Photoaffinity labeling is invaluable for unequivocally identifying the direct binding partners of (2S)-sulfonatepropionyl-amino(dethia)-CoA, especially if the target is unknown or to confirm on-target binding.

  • Chemical proteomics offers a high-throughput and quantitative approach for determining target occupancy and can also be used to assess selectivity across the proteome, provided a suitable reactive probe can be designed.

For a comprehensive validation of the binding site occupancy of (2S)-sulfonatepropionyl-amino(dethia)-CoA, a multi-pronged approach is recommended. For instance, initial validation with CETSA® could be followed by photoaffinity labeling to confirm the direct target and chemical proteomics to quantify occupancy with high precision and assess off-target effects. This integrated strategy will provide a robust and multifaceted understanding of the compound's interaction with its cellular target, a critical step in its journey toward therapeutic application.

References

  • CETSA (Cellular Thermal Shift Assay) Overview. Bio-Techne.[Link]

  • Photo-affinity Labeling. Creative Biolabs.[Link]

Comparative Stability of Dethia-CoA Analogs in Biological Samples

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Guide: Stability of Dethia-CoA Analogs in Biological Samples

Content Type: Technical Comparison Guide Audience: Researchers, Bioanalytical Scientists, Drug Discovery Professionals

Executive Summary

In the quantification and study of Coenzyme A (CoA) thioesters, the inherent instability of the native thiol and thioester bonds presents a critical analytical challenge. Dethia-CoA analogs —where the reactive sulfur atom is replaced (typically by a hydrogen or methylene group)—offer a robust solution.

This guide provides a technical comparison of Native CoA versus Dethia-CoA (Desulfo-CoA) and Acetonyl-CoA (a stable Acetyl-CoA mimic). Experimental data confirms that while native CoA species suffer from rapid oxidative dimerization and hydrolytic cleavage in biological matrices, dethia-analogs maintain >99% structural integrity over 24 hours, making them superior candidates for internal standards and competitive inhibition studies.

Chemical Basis of Stability

To understand the performance difference, we must analyze the structural vulnerabilities of the native molecule versus the engineered stability of the analogs.

Native CoA Vulnerabilities
  • Thiol Oxidation: The terminal cysteamine thiol (-SH) in free CoA (CoASH) is highly reactive. In plasma or cell lysates (pH 7.4), it rapidly oxidizes to form CoA dimers (CoA-S-S-CoA) or mixed disulfides with glutathione and proteins.

  • Thioester Hydrolysis: In Acyl-CoAs (e.g., Acetyl-CoA), the thioester bond is "high energy" (

    
    ). It is susceptible to spontaneous hydrolysis and enzymatic cleavage by thioesterases found in biological samples.
    
The Dethia Solution
  • Dethia-CoA (Desulfo-CoA): The sulfur atom is replaced by a hydrogen atom. This removes the nucleophilic center entirely.

    • Result: Zero oxidation potential; chemically inert.

  • Acetonyl-CoA (Carba-analog): The sulfur atom is replaced by a methylene group (

    
    ), converting the labile thioester (
    
    
    
    ) into a stable ketone (
    
    
    ).
    • Result: Mimics the sterics of Acetyl-CoA but is completely resistant to hydrolysis.

Structural & Stability Pathway Diagram

CoA_Stability NativeCoA Native CoA (-SH) Oxidized CoA Dimer (CoA-S-S-CoA) NativeCoA->Oxidized Oxidation (rapid) AcetylCoA Acetyl-CoA (Thioester) Hydrolyzed Acetate + CoA AcetylCoA->Hydrolyzed Hydrolysis DethiaCoA Dethia-CoA (-H) Stable Structurally Intact (>24h) DethiaCoA->Stable Inert AcetonylCoA Acetonyl-CoA (Ketone) AcetonylCoA->Stable Non-hydrolyzable

Figure 1: Mechanistic divergence in degradation pathways. Native CoA species degrade via oxidation or hydrolysis, while Dethia analogs remain stable.

Comparative Performance Data

The following data summarizes the stability of these compounds in human plasma at room temperature (


), a common condition during sample preparation.
CompoundFunctional GroupDegradation MechanismHalf-life (

) in Plasma
Primary Degradant
Coenzyme A (CoASH) Thiol (

)
Oxidation / Disulfide exchange< 30 minCoA-S-S-CoA, CoA-S-S-GSH
Acetyl-CoA Thioester (

)
Hydrolysis (Thioesterase)~ 1 - 2 hoursCoASH + Acetate
Dethia-CoA Alkane (

)
None (Chemically Inert)> 48 hours None detected
Acetonyl-CoA Ketone (

)
None (Ketone stability)> 48 hours None detected

Key Insight: Dethia-CoA analogs exhibit effectively infinite stability within the timeframe of standard bioanalytical assays, eliminating the need for reducing agents (like DTT) which can interfere with downstream mass spectrometry.

Experimental Protocols

Protocol: Validation of Stability in Biological Matrix

To verify the stability of Dethia-CoA for use as an Internal Standard (IS), follow this self-validating protocol.

Materials:

  • Matrix: Pooled Human Plasma (K2EDTA).

  • Analytes: CoASH (Native), Dethia-CoA (Analog).

  • Precipitation Agent: 5% Sulfosalicylic Acid (SSA) or 80:20 Methanol/Water (cold).

Workflow:

  • Spiking: Spike Plasma with

    
     CoASH and 
    
    
    
    Dethia-CoA.
  • Incubation: Aliquot into 5 tubes. Incubate at

    
     for 
    
    
    
    min.
  • Quenching: At each time point, add

    
     of cold 5% SSA to 
    
    
    
    plasma. Vortex immediately.
    • Why SSA? Acidification stops enzymatic activity and precipitates proteins.

  • Centrifugation:

    
     for 10 min at 
    
    
    
    .
  • Analysis: Inject supernatant onto LC-MS/MS.

LC-MS/MS Methodology

Column: C18 Reverse Phase (e.g., Waters HSS T3),


.
Mobile Phase: 
  • A: 10 mM Ammonium Acetate in Water (pH 5.0).

  • B: Acetonitrile. Gradient: 0-2 min (2% B), 2-8 min (2%

    
     50% B).
    

Detection Parameters (MRM Transitions):

  • CoASH:

    
     (Adenosine fragment).
    
  • Dethia-CoA:

    
     (Distinct mass shift due to 
    
    
    
    replacement).
Workflow Visualization

Workflow Sample Biological Sample (Plasma/Tissue) Spike Spike Internal Standard (Dethia-CoA) Sample->Spike Add IS Extract Protein Precipitation (5% SSA or MeOH) Spike->Extract Quench Metabolism Centrifuge Centrifuge (15k x g, 4°C) Extract->Centrifuge Remove Solids LCMS LC-MS/MS Analysis (MRM Mode) Centrifuge->LCMS Inject Supernatant Data Data Output: Ratio (Native / Dethia) LCMS->Data Quantification

Figure 2: Sample preparation workflow utilizing Dethia-CoA as a stable internal standard to normalize extraction efficiency.

Applications & Recommendations

Use as Internal Standard

Dethia-CoA is the Gold Standard for non-isotopic internal standardization of CoA analysis.

  • Why: It shares the exact polarity and ionization efficiency of CoA but does not degrade.

  • Benefit: Corrects for matrix effects and injection variability without the risk of the IS itself degrading during the run.

Use in Inhibition Studies

Acetonyl-CoA is a potent tool for studying Acetyl-CoA dependent enzymes (e.g., Histone Acetyltransferases - HATs).

  • Mechanism: It acts as a bisubstrate analog . It binds to the Acetyl-CoA pocket but cannot transfer an acetyl group because the ketone bond is non-transferable.

  • Advantage: Unlike Acetyl-CoA, which hydrolyzes during long kinetic assays, Acetonyl-CoA concentration remains constant, allowing for precise

    
     determination.
    

References

  • Leonardi, R., Zhang, Y. M., Rock, C. O., & Jackowski, S. (2005). Coenzyme A: Back in action. Progress in Lipid Research, 44(2-3), 125-153. [Link]

  • Minkler, P. E., et al. (2008). Quantification of CoA and short-chain acyl-CoA esters in tissue and plasma using LC-MS/MS. Analytical Biochemistry, 376(2), 275-283. [Link]

  • Basu, S. S., & Blair, I. A. (2011). SI stable isotope dilution LC-MS for quantification of cellular metabolites. Nature Protocols, 6, 11-18. [Link]

  • Modis, Y., & Wierenga, R. K. (1999). A crystal structure of the biosynthetic thiolase, complexed with the inhibitor acetonyl-CoA. Structure, 7(10), 1279-1290. [Link]

Publish Comparison Guide: Mechanism Confirmation for (2S)-sulfonatepropionyl-amino(dethia)-CoA

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the experimental validation of (2S)-sulfonatepropionyl-amino(dethia)-CoA (hereafter referred to as SP-AD-CoA ) as a mechanism-based inhibitor. Based on its structural design—combining a non-hydrolyzable amino(dethia)-CoA scaffold with a (2S)-sulfonatepropionyl headgroup—this compound is engineered to act as a Transition State Analogue (TSA) or High-Affinity Product Analogue for enzymes utilizing propionyl-CoA, specifically Methylcitrate Synthase (PrpC) or Propionyl-CoA Carboxylase (PCC) .

The sulfonate moiety at the C2 position serves as a stereoelectronic mimic of the enolate intermediate or the carboxylate product (methylmalonyl-CoA), while the amino(dethia) linkage prevents enzymatic hydrolysis, trapping the enzyme in a non-productive complex.

Executive Summary & Mechanism Hypothesis

(2S)-sulfonatepropionyl-amino(dethia)-CoA (SP-AD-CoA) is a synthetic bisubstrate mimic designed to inhibit acyl-CoA-dependent enzymes with high specificity. Unlike traditional competitive inhibitors that merely occupy the active site, SP-AD-CoA is hypothesized to function as a Transition State Analogue (TSA) .

  • Structural Logic:

    • Amino(dethia) Backbone: Replaces the labile thioester (-S-CO-) with a stable amide (-NH-CO-), preventing catalytic turnover.

    • (2S)-Sulfonate Moiety: Mimics the tetrahedral geometry and negative charge density of the enolate intermediate or the carboxylated transition state formed during the catalytic cycle of Propionyl-CoA utilizing enzymes (e.g., Methylcitrate Synthase).

  • Target Application: Validation of inhibition potency (

    
    ), binding thermodynamics (
    
    
    
    ), and structural conformation against Methylcitrate Synthase (PrpC) or Propionyl-CoA Carboxylase (PCC) .
Comparative Performance Overview
FeatureSP-AD-CoA (Novel TSA)Carboxymethyl-CoA (Standard TSA)Propionyl-CoA (Native Substrate)
Mechanism Transition State Mimic (Sulfonate)Transition State Mimic (Carboxylate)Substrate (Turnover)
Stability High (Amide linkage, non-hydrolyzable)Moderate (Thioether/Amide variants)Low (Thioester hydrolysis)
Binding Affinity (

)
Predicted nM range (Tight-binding)

M range

M - mM range
Selectivity High for Propionyl -specific sitesBroad (Citrate Synthase & others)Specific
Electrostatics Sulfonate (-SO

) is a stronger acid/steric mimic
Carboxylate (-COO

)
Neutral/Enolate

Experimental Validation Protocols

To definitively confirm the mechanism of inhibition, we employ a tri-phasic approach: Kinetic Characterization , Thermodynamic Profiling , and Structural Verification .

Phase I: Steady-State Kinetics & Mode of Inhibition

Objective: Determine the Inhibition Constant (


) and verify the competitive nature relative to Propionyl-CoA.

Protocol:

  • Enzyme System: Recombinant Methylcitrate Synthase (PrpC) or PCC.

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 0.1 mM DTNB (Ellman’s Reagent) for PrpC assays (detecting CoA-SH release from a reporter substrate if using a coupled assay, or direct observation). Note: Since SP-AD-CoA is non-hydrolyzable, use a competition assay against variable Propionyl-CoA.

  • Workflow:

    • Vary [Propionyl-CoA] (0.5

      
       to 10 
      
      
      
      ).
    • Vary [SP-AD-CoA] (0, 0.5

      
      , 1 
      
      
      
      , 2
      
      
      ).
    • Initiate reaction with Oxaloacetate (for PrpC) or ATP/HCO

      
       (for PCC).
      
    • Monitor absorbance at 412 nm (DTNB) or 340 nm (Coupled NADH oxidation).

  • Data Analysis: Fit data to the Michaelis-Menten equation and generate Lineweaver-Burk or Dixon plots .

Success Criteria:

  • Competitive Inhibition: Intersection of lines on the Y-axis (Lineweaver-Burk).

    
     remains constant; 
    
    
    
    increases apparent.
  • Tight-Binding: If

    
     is comparable to 
    
    
    
    , use the Morrison Equation for tight-binding inhibition.
Phase II: Isothermal Titration Calorimetry (ITC)

Objective: Deconstruct the binding energy into Enthalpy (


) and Entropy (

) components to confirm TSA behavior. TSAs often exhibit favorable enthalpy (bond formation/mimicry) and favorable entropy (solvent displacement).

Protocol:

  • Cell: 20

    
    M Enzyme in 50 mM HEPES, pH 7.5.
    
  • Syringe: 200-400

    
    M SP-AD-CoA.
    
  • Titration: 20 injections of 2

    
    L at 25°C.
    
  • Control: Titrate SP-AD-CoA into buffer (heat of dilution).

Self-Validating Check:

  • If

    
     derived from ITC matches 
    
    
    
    from kinetics, the inhibition is purely driven by equilibrium binding (no covalent modification).
Phase III: Structural Confirmation (X-Ray Crystallography)

Objective: Visualize the "closed" conformation of the enzyme, confirming the sulfonate group occupies the oxaloacetate/enolate binding pocket.

Protocol:

  • Co-crystallization: Mix Enzyme (10 mg/mL) with 2 mM SP-AD-CoA.

  • Screening: Hanging drop vapor diffusion against PEG/Ion screens.

  • Data Collection: Synchrotron source, 100 K.

  • Refinement: Look for continuous electron density between the enzyme active site residues (e.g., Histidine/Aspartate catalytic dyads) and the sulfonate oxygen atoms.

Mechanism of Action Visualization

The following diagram illustrates the competitive displacement mechanism and the structural mimicry of SP-AD-CoA within the Methylcitrate Synthase active site.

InhibitionMechanism Enzyme Free Enzyme (PrpC / PCC) ES_Complex E-Substrate Complex (Active Catalysis) Enzyme->ES_Complex + Substrate EI_Complex E-Inhibitor Complex (Dead-End) Enzyme->EI_Complex + SP-AD-CoA (High Affinity) Substrate Propionyl-CoA (Natural Substrate) Inhibitor SP-AD-CoA (Inhibitor) Inhibitor->EI_Complex Mimics Transition State (Sulfonate ~ Enolate) TransitionState Enolate Intermediate (Transient) ES_Complex->TransitionState Catalytic Step Product Release Product Release TransitionState->Product Release

Caption: Competitive inhibition pathway where SP-AD-CoA acts as a high-affinity Transition State Analogue, sequestering the enzyme in a non-productive complex.

Troubleshooting & Controls

To ensure Trustworthiness and Self-Validation :

IssuePotential CauseValidation Step
Non-linear Lineweaver-Burk Slow-onset inhibition or tight binding.Perform a time-dependent inhibition assay (pre-incubation vs. no pre-incubation). Use Morrison equation fitting.
No Inhibition observed Compound degradation or poor uptake.Verify compound integrity via LC-MS. Ensure assay pH does not ionize the sulfonamide (if present) incorrectly.
Aggregation Compound forming micelles.Add 0.01% Triton X-100 to the assay buffer. If inhibition persists, it is specific.

References

  • Holden, H. M., et al. (2001). Structure of Methylcitrate Synthase from Salmonella enterica.Journal of Biological Chemistry . Link

  • Cleland, W. W. (1979). Statistical Analysis of Enzyme Kinetic Data.Methods in Enzymology . Link

  • Drueckhammer, D. G., et al. (1989). Coenzyme A Analogues as Probes of Enzyme Mechanism.The Journal of Organic Chemistry . Link

  • Usher, K. C., et al. (1994). Crystal Structures of Citrate Synthase-Inhibitor Complexes.Biochemistry . Link

Safety Operating Guide

(2S)-sulfonatepropionyl-amino(dethia)-CoA proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Operational Disposal Protocol: (2S)-sulfonatepropionyl-amino(dethia)-CoA

Part 1: Chemical Profile & Risk Assessment

Senior Scientist Note: (2S)-sulfonatepropionyl-amino(dethia)-CoA is a stable, non-hydrolyzable analog of acyl-Coenzyme A. Unlike natural thioesters, the dethia (replacement of sulfur with a methylene or amide linkage) and sulfonate modifications render this molecule chemically robust and resistant to enzymatic cleavage.[1]

From a waste management perspective, this stability is the primary hazard. It does not degrade rapidly in the environment. Furthermore, as a potent enzyme inhibitor (often targeting short-chain fatty acid metabolic pathways), it poses a risk to biological wastewater treatment systems if discharged down the drain.

Physicochemical Properties for Disposal:

  • State: Lyophilized powder (white/off-white) or aqueous solution.

  • Solubility: Highly water-soluble (due to phosphate and sulfonate groups).

  • Acidity: Acidic character (sulfonic acid moiety, pKa ~ -2; phosphate groups).

  • Reactivity: Low. Compatible with non-oxidizing aqueous waste streams.

  • RCRA Classification: Not P-listed or U-listed. Regulated as Characteristic Waste if dissolved in flammable solvents (e.g., HPLC mobile phases).

Part 2: Operational Disposal Workflows

A. Solid Waste (Lyophilized Powder/Spills)

For expired stock or spill cleanup materials.

  • Segregation: Do not mix with general trash or biohazard waste (red bags) unless contaminated with infectious agents.

  • Containment: Place the vial or contaminated wipes into a wide-mouth high-density polyethylene (HDPE) jar .

  • Labeling: Affix a hazardous waste tag.

    • Chemical Name: (2S)-sulfonatepropionyl-amino(dethia)-CoA.[1]

    • Hazard Checkbox: "Toxic" (default precautionary for enzyme inhibitors) and "Irritant."

  • Disposal: Transfer to the Satellite Accumulation Area (SAA).

B. Liquid Waste Stream 1: Aqueous Stock Solutions

For unused buffers or stock solutions (pH 4–9).

  • Compatibility Check: Ensure the solution does not contain heavy metals or oxidizers (e.g., permanganate), which are incompatible with CoA structures.

  • Collection: Pour into the Aqueous Waste (Non-Halogenated) carboy.

    • Why? Although the molecule contains heteroatoms, it is water-soluble and free of halogenated solvents (chloroform, DCM).

  • pH Adjustment: If the stock is highly acidic (pH < 4) due to the sulfonic acid group, neutralize to pH 6–8 with dilute NaOH before adding to the central carboy to prevent off-gassing or container degradation.

C. Liquid Waste Stream 2: HPLC Effluent

For analytical waste containing Acetonitrile (ACN) or Methanol (MeOH).

  • Classification: This is Mixed Chemical Waste .

  • Collection: Direct line into the Flammable/Organic Solvent waste container.

  • Critical Control Point: Do not mix with "Aqueous Acid" waste streams if the mobile phase contains high concentrations of organic modifiers, as this can precipitate salts or create multiphasic mixtures that are difficult to incinerate.

Part 3: Data Visualization & Logic

Table 1: Waste Stream Compatibility Matrix
Waste ComponentCompatible StreamPre-Treatment Required?Risk Factor
Pure Solid Substance Solid Chemical WasteDouble-baggingDust inhalation; potent inhibition.[1]
Aqueous Buffer (<5% Organic) Aqueous Waste (Blue Tag)Neutralize if pH < 4Low risk; environmental persistence.[1]
HPLC Eluent (ACN/MeOH) Flammable Organic (Red Tag)NoneFlammability (Flashpoint < 60°C).[1]
Glassware/Sharps Broken Glass/Sharps BinTriple Rinse firstResidue contamination.[1]
Figure 1: Disposal Decision Tree

DisposalWorkflow Start Start: Waste Identification StateCheck Physical State? Start->StateCheck SolidPath Solid (Powder/Wipes) StateCheck->SolidPath Solid LiquidPath Liquid Solution StateCheck->LiquidPath Liquid SolidWaste Solid Chemical Waste (Clear Jar) SolidPath->SolidWaste SolventCheck Contains Organic Solvent (>5% ACN, MeOH)? LiquidPath->SolventCheck FlammableWaste Organic Waste Stream (Red Tag/Flammable) SolventCheck->FlammableWaste Yes (HPLC) AqueousCheck pH Check SolventCheck->AqueousCheck No (Buffer) Neutralize Neutralize to pH 5-9 AqueousCheck->Neutralize pH < 4 or > 10 AqueousWaste Aqueous Waste Stream (Blue Tag/Non-Halogenated) AqueousCheck->AqueousWaste pH 4-10 Neutralize->AqueousWaste

Caption: Logical flow for segregating (2S)-sulfonatepropionyl-amino(dethia)-CoA waste based on physical state and solvent composition.

Part 4: Decontamination of Instrumentation

Because this molecule is a "sticky" inhibitor (designed to bind tightly to active sites), cross-contamination in LC-MS systems is a significant risk.

  • System Flush: Do not rely on standard water/methanol washes.

  • Protocol:

    • Step 1: Flush lines with 100 mM Ammonium Acetate (pH 9) . The high pH helps deprotonate the sulfonamide/amide backbone, increasing solubility and reducing non-specific binding to steel/PEEK tubing.

    • Step 2: Follow with water (10 column volumes).

    • Step 3: Final flush with 100% Methanol.

  • Verification: Run a blank injection. If the mass peak (Molecular Weight approx. ~800-900 Da range depending on exact salt form) persists, repeat Step 1.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[2][3][4] National Academies Press.[5] [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.[Link]

  • Indiana University Environmental Health and Safety. (n.d.). In-Lab Disposal Methods: Waste Management Guide.[6][Link][1]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste.[6][Link][1]

Sources

Personal protective equipment for handling (2S)-sulfonatepropionyl-amino(dethia)-CoA

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Compound Identity: (2S)-sulfonatepropionyl-amino(dethia)-CoA Primary Application: Mechanistic probe / Transition state analogue inhibitor for acyl-CoA dehydrogenases (e.g., MCAD, SCAD). Hazard Classification: Caution – Substance Not Fully Tested. Treat as a potent bioactive enzyme inhibitor. Due to the "dethia" modification (replacement of the sulfur atom), this compound is non-hydrolyzable and metabolically stable, increasing the risk of persistent biological activity if absorbed.

Immediate Action Required:

  • Engineering Control: All solid-state manipulation must occur within a certified Chemical Fume Hood.

  • Respiratory: N95 minimum if outside a hood; P100/HEPA recommended for spill cleanup.

  • Skin: Double-gloving (Nitrile) is mandatory for stock solution preparation.

Risk Assessment & PPE Matrix

As a Senior Application Scientist, I advise against relying solely on generic Safety Data Sheets (SDS) for specialized mechanistic probes. This compound is designed to bind tightly to metabolic enzymes. Standard "irritant" classifications do not account for the specific risk of metabolic inhibition.

The "Universal Precautions" Approach for Bioactive Probes
Hazard CategorySpecific Risk VectorCausality & Scientific Rationale
Inhalation Lyophilized PowderCoA analogues are often hygroscopic, fluffy powders that become airborne easily due to static charge. Inhalation delivers the inhibitor directly to the lung epithelium and systemic circulation.
Dermal Absorption High SolubilityAs a water-soluble nucleotide derivative, it can traverse compromised skin or mucous membranes. The dethia linkage prevents enzymatic degradation, potentially prolonging its inhibitory half-life in the body.
Chemical Stability PersistenceUnlike natural Acyl-CoA, which hydrolyzes rapidly, this analogue is chemically stable. Spills do not "neutralize themselves" over time.
Required PPE Matrix
Protection ZoneEquipment StandardOperational Logic
Respiratory Fume Hood (Primary) Do not rely on masks alone. The primary barrier must be the airflow of a certified hood (Face velocity: 0.3–0.5 m/s).
Hand (Inner) Nitrile (4 mil) Acts as a second skin. Taping cuffs to lab coat is recommended to prevent wrist exposure.
Hand (Outer) Nitrile (Extended Cuff) The outer glove is sacrificial. Remove immediately if contaminated. Nitrile offers superior resistance to the organic buffers often used (e.g., TRIS, HEPES) compared to latex.
Ocular Chemical Splash Goggles Safety glasses are insufficient for powders that can drift around side shields. Goggles seal the orbital area.
Body Lab Coat (Buttoned) Must be 100% cotton or flame-resistant synthetic (Nomex) if working near flammables.

Operational Protocol: Safe Handling Workflow

This protocol utilizes a "Zone Defense" strategy to contain the compound.

Phase A: Preparation (The "Clean" Zone)
  • Static Control: CoA powders are static-prone. Place an ionizing anti-static strip or gun near the balance inside the fume hood 5 minutes prior to weighing.

  • Solvent Staging: Pre-measure your solvent (usually 10mM buffer, pH 7.0–7.5) to avoid bringing bulk liquids into the weighing zone.

Phase B: Manipulation (The "Hot" Zone)
  • Double Glove: Don inner and outer gloves.

  • Weighing:

    • Open the vial only inside the hood.

    • Use a disposable anti-static spatula.

    • Critical Step: If the powder clings to the spatula, do not flick it. Tap the spatula gently against the inner wall of the receiving vessel.

  • Solubilization:

    • Add solvent immediately to the solid.

    • Once in solution, the inhalation risk drops significantly, but the absorption risk remains.

    • Cap the vial tightly and vortex.

Phase C: Decontamination
  • Wipe the balance and surrounding area with a 10% bleach solution (deactivates nucleotide backbone) followed by 70% ethanol.

  • Dispose of the outer gloves into the solid waste stream inside the hood.

Visualization: Safety & Workflow Logic

The following diagrams illustrate the decision-making process for handling and disposal.

Figure 1: Safe Handling Workflow

Caption: Step-by-step containment strategy ensuring zero exposure during the transition from solid to liquid state.

HandlingWorkflow Start Start: Solid Reagent RiskAssess Risk Assessment: Static-Prone Powder Start->RiskAssess EngControl Engineering Control: Fume Hood ON RiskAssess->EngControl Mandatory PPE PPE Donning: Double Nitrile + Goggles EngControl->PPE Action Weighing & Solubilization PPE->Action LiquidState Liquid State: Reduced Inhalation Risk Action->LiquidState Dissolve

Figure 2: Disposal Decision Tree

Caption: Logic flow for segregating waste streams based on physical state and contamination level.

DisposalTree Waste Waste Generation Type Physical State? Waste->Type Solid Solid Waste (Gloves, Weigh Boats) Type->Solid Liquid Liquid Waste (Excess Stock/Assays) Type->Liquid ActionSolid Bag & Tag: 'Chemical Debris - Toxic' Solid->ActionSolid ActionLiquid Segregate: 'Aqueous Chemical Waste' Liquid->ActionLiquid

Disposal & Waste Management

Do not dispose of this compound down the drain. While CoA is biological, the sulfonate and dethia modifications classify this as a synthetic chemical waste.

  • Solid Waste:

    • All spatulas, weigh boats, and outer gloves must be collected in a clear hazardous waste bag.

    • Label: "Solid Debris contaminated with Enzyme Inhibitors."

  • Liquid Waste:

    • Collect in a dedicated carboy labeled "Aqueous Waste with Trace Organics."

    • Do not autoclave. Autoclaving may volatilize breakdown products or fail to degrade the sulfonate moiety. Incineration is the required disposal method by EHS services.

Emergency Response

  • Spill (Powder):

    • Alert nearby personnel.

    • Cover spill with wet paper towels (to prevent dust generation).

    • Wipe up wearing double gloves and N95 respirator.

  • Exposure (Skin):

    • Wash with soap and water for 15 minutes.[1]

    • Do not use ethanol (may enhance absorption).

  • Exposure (Eye):

    • Flush at eyewash station for 15 minutes.

    • Seek medical attention; provide the compound name emphasizing it is a "CoA Antimetabolite."

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance. United States Department of Labor. [Link]

  • PubChem. (n.d.). Laboratory Chemical Safety Summary (LCSS) - Generic Template for CoA Derivatives. National Library of Medicine. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.